JNJ-40255293
Description
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-amino-8-(2-morpholin-4-ylethoxy)-4-phenylindeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N4O3/c24-23-25-20(15-4-2-1-3-5-15)19-21(26-23)18-14-16(6-7-17(18)22(19)28)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13H2,(H2,24,25,26) |
InChI Key |
BCDASHXLAMCATI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-42165279: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), as well as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). While primarily investigated for neurological and psychiatric disorders, the mechanism of FAAH inhibition holds significant therapeutic potential in oncology. By preventing the breakdown of NAEs, JNJ-42165279 effectively elevates their endogenous levels, leading to the activation of various signaling pathways that can collectively inhibit cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion. This guide provides a comprehensive overview of the core mechanism of action of JNJ-42165279 in cancer cells, supported by quantitative data from studies on FAAH inhibitors and their downstream effectors, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: FAAH Inhibition
The primary mechanism of action of JNJ-42165279 is the potent and selective inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1] JNJ-42165279 has an IC50 of 70 nM for human FAAH.[2] FAAH is the primary catabolic enzyme for a family of endogenous lipid signaling molecules, the N-acylethanolamines (NAEs), which include:
-
Anandamide (AEA): An endogenous cannabinoid that binds to cannabinoid receptors (CB1 and CB2) and other cellular targets.
-
Palmitoylethanolamide (PEA): A fatty acid amide with anti-inflammatory and neuroprotective properties.
-
Oleoylethanolamide (OEA): A regulator of lipid metabolism and appetite.
By inhibiting FAAH, JNJ-42165279 leads to a significant increase in the local tissue concentrations of these NAEs. This elevation of endogenous NAEs is the cornerstone of the anti-cancer effects associated with FAAH inhibition.
Downstream Effects on Cancer Cell Biology
The increased levels of AEA, PEA, and OEA resulting from FAAH inhibition trigger a cascade of downstream signaling events that can negatively impact cancer cell survival and progression. These effects are multifaceted and include the inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration and invasion.
Inhibition of Cancer Cell Proliferation
Elevated levels of anandamide, due to FAAH inhibition, have been shown to inhibit the proliferation of various cancer cell lines.[3] This anti-proliferative effect is often mediated through the activation of cannabinoid receptors and subsequent modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
FAAH inhibition and the consequent increase in endocannabinoids can trigger programmed cell death, or apoptosis, in cancer cells.[4][5] This is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. The pro-apoptotic effects of elevated NAEs are linked to the activation of several signaling pathways that converge on the machinery of apoptosis.
Reduction of Cancer Cell Migration and Invasion
Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. FAAH inhibitors have demonstrated the ability to reduce the migratory and invasive capacity of cancer cells.[6] This effect is partly attributed to the upregulation of tissue inhibitors of metalloproteinases (TIMPs), which play a crucial role in preventing the degradation of the extracellular matrix.[6]
Key Signaling Pathways
The anti-cancer effects of JNJ-42165279, mediated by FAAH inhibition, are orchestrated by a complex interplay of several signaling pathways.
Endocannabinoid Signaling
The elevation of anandamide directly engages the endocannabinoid system. AEA can bind to cannabinoid receptors CB1 and CB2, which are expressed in various cancer types. Activation of these receptors can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to cell cycle arrest and apoptosis.[7][8]
References
- 1. PPARα Enhances Cancer Cell Chemotherapy Sensitivity by Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PPAR-α Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 3. The Endocannabinoid System: A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. WNT and β-Catenin in Cancer: Genes and Therapy | Annual Reviews [annualreviews.org]
- 6. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the Endocannabinoid System May Give Insight into new and Effective Treatments for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Molecular Target of JNJ-42165279: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in drug development for its role in modulating the endocannabinoid system. This technical guide provides a comprehensive overview of the molecular target of JNJ-42165279, its mechanism of action, and the downstream signaling consequences of its inhibitory activity. The document includes a compilation of key quantitative data, detailed experimental methodologies for the characterization of this inhibitor, and visual representations of relevant biological pathways and experimental workflows.
Introduction to JNJ-42165279 and its Molecular Target
JNJ-42165279 is an investigational drug developed by Janssen Pharmaceutica that acts as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of endogenous bioactive lipids called fatty acid amides (FAAs).[2][3] The primary substrate of FAAH is anandamide (N-arachidonoylethanolamine or AEA), a well-characterized endocannabinoid that plays a crucial role in neurotransmission and neuromodulation.[2][3] Other important FAAs degraded by FAAH include oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][3]
By inhibiting FAAH, JNJ-42165279 prevents the breakdown of these endogenous signaling lipids, leading to their increased concentrations in both the central nervous system and peripheral tissues.[3] This elevation of anandamide and other FAAs enhances their signaling through their respective receptors, most notably the cannabinoid receptor type 1 (CB1), which is densely expressed in the brain.[2] This mechanism of action has positioned JNJ-42165279 as a potential therapeutic agent for anxiety disorders and major depressive disorder.[1]
Mechanism of Action
JNJ-42165279 is described as a covalently binding but slowly reversible inhibitor of FAAH.[1][4] It acts by covalently inactivating the catalytic serine residue within the active site of the FAAH enzyme.[4] This inactivation is not permanent, as the enzyme can slowly regenerate its activity.[4] This mode of inhibition leads to a sustained elevation of FAAH substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of JNJ-42165279 with its molecular target and its effects on endogenous substrate levels.
Table 1: In Vitro Inhibitory Potency of JNJ-42165279 against FAAH
| Enzyme Source | IC50 (nM) | Reference |
| Recombinant Human FAAH | 70 | [1][3][5] |
| Recombinant Rat FAAH | 313 | [3][5] |
Table 2: Pharmacodynamic Effects of JNJ-42165279 in Humans
| Analyte | Matrix | Fold Increase (vs. Placebo) | Dose | Reference |
| Anandamide (AEA) | Plasma | ~10-fold | 10 mg | [6] |
| Oleoylethanolamide (OEA) | Plasma | ~4-5 fold | 10 mg | [6] |
| Palmitoylethanolamide (PEA) | Plasma | ~4-5 fold | 10 mg | [6] |
| Anandamide (AEA) | Cerebrospinal Fluid (CSF) | ~40-70 fold | 10-75 mg | [6] |
| Oleoylethanolamide (OEA) | Cerebrospinal Fluid (CSF) | ~6-7 fold | 10-75 mg | [6] |
Table 3: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, oral)
| Parameter | Plasma | Brain | Reference |
| Cmax (µM) | 4.2 | 6.3 | [2] |
| Tmax (hours) | 1 | 1 | [2] |
| Concentration at 8 hours (nM) | ~130 | ~167 | [2] |
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This protocol is a representative method for determining the in vitro potency of JNJ-42165279 against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
JNJ-42165279 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of JNJ-42165279 in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
-
In a 96-well microplate, add the diluted JNJ-42165279 or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 60 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of JNJ-42165279.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Selectivity Profiling
A representative protocol to assess the selectivity of JNJ-42165279.
Procedure:
-
JNJ-42165279 is tested at a high concentration (e.g., 10 µM) against a panel of various targets, including other enzymes, receptors, transporters, and ion channels.[2]
-
The percent inhibition or binding for each off-target is determined using specific functional or binding assays relevant to each target.
-
A compound is considered selective if it does not produce significant inhibition (typically >50%) of any of the off-targets at the tested concentration.[2]
Quantification of Endocannabinoids and JNJ-42165279 in Biological Matrices by LC-MS/MS
A generalized workflow for the analysis of JNJ-42165279 and endocannabinoids in plasma or cerebrospinal fluid.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or CSF samples on ice.
-
Add an internal standard (e.g., deuterated analogs of the analytes) to each sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or acetone).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
The supernatant may be further purified and concentrated using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared in the same biological matrix.
-
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway illustrating the inhibition of FAAH by JNJ-42165279.
Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.
Logical Relationship of FAAH Inhibition and Pharmacodynamic Effects
Caption: Logical flow from JNJ-42165279 administration to potential therapeutic effects.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. Item - Ultra Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Measurement of Anandamide in Human Plasma - University of Leicester - Figshare [figshare.le.ac.uk]
Misidentification of Target: JNJ-42165279 is an FAAH Inhibitor, Not a STING Activator
A comprehensive review of preclinical and clinical research reveals that JNJ-42165279 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) and has no documented activity as a Stimulator of Interferon Genes (STING) activator. The initial query is based on an incorrect premise regarding the compound's mechanism of action. All available scientific literature points to JNJ-42165279's role in modulating the endocannabinoid system, not the innate immune STING pathway.
JNJ-42165279 acts by covalently inactivating the FAAH enzyme.[1][2] This enzyme is responsible for the degradation of several endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] By blocking FAAH, JNJ-42165279 leads to an elevation of these signaling lipids in both the brain and peripheral tissues.[1] This mechanism has been explored for its therapeutic potential in treating anxiety and depressive disorders.[3]
Due to this fundamental discrepancy, a technical guide on "Early research on JNJ-42165279 and STING activation" cannot be accurately produced.
Alternative Proposal: A Technical Guide to JNJ-42165279 as an FAAH Inhibitor
We can, however, provide the requested in-depth technical guide focused on the correct and scientifically supported mechanism of JNJ-42165279—FAAH inhibition. This guide will adhere to all specified formatting requirements, including quantitative data tables, detailed experimental protocols, and Graphviz diagrams.
Core Mechanism of Action: FAAH Inhibition
JNJ-42165279 is a slowly reversible, covalent inhibitor of FAAH.[4] It binds to the catalytic serine residue of the enzyme, thereby preventing the hydrolysis of its endogenous substrates. The primary consequence of this action is the potentiation of endocannabinoid signaling.
Signaling Pathway of FAAH Inhibition by JNJ-42165279
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ-42165279 - Wikipedia [en.wikipedia.org]
The Pan-PIM Kinase Inhibitor AZD1208: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant challenge to effective cancer therapy, fostering immune evasion and therapeutic resistance. A key family of proteins implicated in these processes is the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a group of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3). Overexpressed in a variety of hematological and solid tumors, PIM kinases are crucial regulators of cell proliferation, survival, and metabolism. AZD1208 is a potent, orally bioavailable, pan-PIM kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] This technical guide provides an in-depth analysis of the effects of AZD1208 on the TME, with a focus on its immunomodulatory properties and its influence on key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of AZD1208 on various components of the tumor microenvironment, compiled from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of AZD1208 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | AZD1208 Concentration | Result | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | Proliferation Assay | GI50 | <1 µM | Inhibition of proliferation | [1] |
| KG-1a | Acute Myeloid Leukemia (AML) | Proliferation Assay | GI50 | <1 µM | Inhibition of proliferation | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation Assay | GI50 | <1 µM | Inhibition of proliferation | [1] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Proliferation Assay | GI50 | <1 µM | Inhibition of proliferation | [1] |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | Proliferation Assay | GI50 | <1 µM | Inhibition of proliferation | [1] |
| SNU-638 | Gastric Cancer | Colony Formation Assay | Inhibition of Colony Formation | Dose-dependent | Significant inhibition | [4] |
| 93T449 | Liposarcoma | Cell Viability Assay | Cytotoxicity | 20 µM | Significant reduction in cell survival | [5][6] |
| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | Cell Viability Assay | IC50 | 17.1 µmol/L | Low sensitivity as a single agent | [7] |
| H1975 | Non-Small Cell Lung Cancer (EGFR mutant) | Cell Viability Assay | IC50 | >20 µmol/L | Low sensitivity as a single agent | [7] |
Table 2: In Vivo Efficacy of AZD1208 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 10 mg/kg daily | Tumor Growth Inhibition | 89% | [1] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 30 mg/kg daily | Tumor Growth | Slight regression | [1] |
| SNU-638 | Gastric Cancer | Not specified | Tumor Growth | Significant delay | [4][8] |
| HER-2pos Breast Cancer | Breast Cancer | AZD1208 + HER-2 peptide-pulsed DCs | Tumor Outgrowth | Significant suppression | [9] |
| HER-2pos Breast Cancer | Breast Cancer | AZD1208 + recombinant IFN-γ | Tumor Outgrowth | Significant suppression | [9] |
Table 3: Effect of AZD1208 on T-Cells
| T-Cell Type | Condition | Parameter Measured | AZD1208 Concentration | Effect | Reference |
| Human and Murine T-lymphocytes | Stimulated | IFN-γ secretion | Not specified | Moderately inhibited | [9] |
| pMel T-cells (murine) | Antigen-activated | Glucose (2-NBDG) uptake | 3 µmol/L | Significantly reduced | [10] |
| pMel T-cells (murine) | Antigen-activated | CD44 and CD62L expression | 3 µmol/L | Increased central memory phenotype | [10] |
| pMel T-cells (murine) | Antigen-activated | PD-1 expression | 3 µmol/L | Reduced | [10] |
| Human T-cells | Activated | PD-1 expression | Not specified | Reduced | [11] |
Experimental Protocols
In Vitro Cell Proliferation and Viability Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., MOLM-16, SNU-638, PC9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of AZD1208 (e.g., 0-200 µmol/L) for a specified duration (e.g., 72 hours).[7]
-
MTT Assay: Cell viability is assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[7] The absorbance is read on a microplate reader to determine the half-maximal inhibitory concentration (IC50) or growth inhibition of 50% (GI50).
-
Colony Formation Assay: Cells are seeded at a low density and treated with AZD1208. After a prolonged incubation period (e.g., 14 days), colonies are stained and counted to assess long-term proliferative capacity.[4][8]
Western Blot Analysis
-
Cell Lysis: Cells are treated with AZD1208 (e.g., 5 µmol/L) for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[7][12]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-mTOR, phospho-4E-BP1, phospho-S6, PD-L1) overnight at 4°C.[5][13] This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.[1][4]
-
Tumor Implantation: Human cancer cells (e.g., 7x107 SNU-638 cells) are injected subcutaneously into the flank of the mice.[4]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD1208 is administered orally by gavage at specified doses (e.g., 10 or 30 mg/kg daily).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.[1]
Flow Cytometry for Immune Cell Analysis
-
Sample Preparation: For in vivo studies, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies. For in vitro T-cell assays, cultured T-cells are used.
-
Antibody Staining: Cells are stained with a panel of antibodies to identify different immune cell populations and their activation status (e.g., CD44, CD62L, PD-1 for T-cells; antibodies for myeloid-derived suppressor cells).[11]
-
Intracellular Staining: For intracellular targets like cytokines (e.g., IFN-γ), cells are permeabilized before staining.[11]
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software (e.g., FlowJo) to quantify cell populations and protein expression levels.[11]
Cytokine Release Assays
-
Cell Stimulation: Immune cells (e.g., T-lymphocytes) are stimulated in the presence or absence of AZD1208.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of secreted cytokines (e.g., IFN-γ) in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
AZD1208 exerts its effects on the tumor microenvironment through the modulation of several key signaling pathways.
PIM Kinase-mTOR Signaling Axis
PIM kinases are known to regulate the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism. AZD1208 has been shown to inhibit the phosphorylation of key downstream effectors of mTOR, including 4E-BP1 and S6 kinase.[1][5][14][15] This leads to a reduction in protein synthesis and can induce a cytostatic effect on cancer cells.[5][14][15]
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK | MDPI [mdpi.com]
- 6. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 9. PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, AZD1208, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of JNJ-42165279: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, this small molecule has been investigated for its therapeutic potential in anxiety and major depressive disorders.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), JNJ-42165279 elevates the levels of these endogenous signaling lipids in both the central and peripheral nervous systems.[2][4] This elevation is hypothesized to produce therapeutic effects, particularly in mood and anxiety disorders. This technical guide provides a comprehensive summary of the discovery and initial characterization of JNJ-42165279, including its pharmacological properties, preclinical efficacy, and pharmacokinetic profile.
Mechanism of Action: FAAH Inhibition
JNJ-42165279 acts as a selective inhibitor of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine.[4] By blocking the active site of FAAH, JNJ-42165279 prevents this degradation, leading to an accumulation of anandamide and other related endogenous lipids.[2] This potentiation of endocannabinoid signaling is the primary mechanism through which JNJ-42165279 is thought to exert its pharmacological effects.[3]
Signaling Pathway of FAAH Inhibition by JNJ-42165279
Caption: FAAH Inhibition by JNJ-42165279 and Subsequent Anandamide Signaling.
Pharmacological Profile
In Vitro Potency and Selectivity
JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes. Its selectivity has been established against a wide range of other enzymes, ion channels, transporters, and receptors.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| FAAH | Human | Recombinant Enzyme Assay | 70 ± 8 | [4][5] |
| FAAH | Rat | Recombinant Enzyme Assay | 313 ± 28 | [4][5] |
JNJ-42165279 exhibited high selectivity when tested at a concentration of 10 μM against a panel of 50 other receptors, enzymes, transporters, and ion channels, where it did not produce greater than 50% inhibition.[4] Furthermore, it did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 μM concentration.[4][6]
Preclinical Pharmacodynamics
In preclinical studies, administration of JNJ-42165279 led to a significant and dose-dependent elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in both the brain and periphery of rats.[2][4]
| Parameter | Species | Dose (mg/kg, p.o.) | Tissue | Effect | Reference |
| AEA, OEA, PEA Levels | Rat | 20 | Brain & Plasma | Significant Elevation | [2][4] |
Preclinical Efficacy
The therapeutic potential of JNJ-42165279 was evaluated in a preclinical model of neuropathic pain.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
JNJ-42165279 was shown to be efficacious in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.[2] The compound produced a dose-dependent reversal of tactile allodynia.[3]
| Model | Species | Effect | ED90 (mg/kg, p.o.) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Reversal of Tactile Allodynia | 22 | [3] |
Pharmacokinetics and ADME
JNJ-42165279 has been characterized as having favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Preclinical Pharmacokinetics in Rats
Following oral administration in rats, JNJ-42165279 is rapidly absorbed and penetrates the brain.
| Parameter | Dose (mg/kg, p.o.) | Matrix | Value | Time | Reference |
| Cmax | 20 | Plasma | 4.2 μM | 1 hour | [4][6] |
| Cmax | 20 | Brain | 6.3 μM | 1 hour | [4][6] |
Clinical Pharmacokinetics in Humans
In a Phase I multiple-ascending dose study in healthy volunteers, JNJ-42165279 was rapidly absorbed with a plasma half-life ranging from 8.14 to 14.1 hours, supporting once-daily dosing.[5][7]
| Parameter | Dose Range (mg, single dose) | Effect | Reference |
| Plasma AEA | 10-100 | 5.5 to 10-fold increase | [7] |
| Plasma OEA & PEA | 10-100 | 4.3 to 5.6-fold increase | [7] |
| Brain FAAH Occupancy | ≥10 | Saturation | [7][8] |
Experimental Protocols
FAAH Inhibition Assay (General Protocol)
The inhibitory activity of JNJ-42165279 against FAAH was determined using a fluorometric assay with recombinant human or rat FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: General workflow for determining the in vitro FAAH inhibitory activity.
Brief Protocol:
-
Recombinant human or rat FAAH is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes).[5]
-
A fluorogenic FAAH substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, corresponding to substrate hydrolysis, is measured over time using a plate reader.
-
IC50 values are calculated from the concentration-response curves.
Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)
This model induces neuropathic pain by ligating the L5 and L6 spinal nerves. The efficacy of JNJ-42165279 is assessed by its ability to reverse the resulting tactile allodynia.
Brief Protocol:
-
Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.
-
Following a recovery period, the development of tactile allodynia is confirmed using von Frey filaments.
-
JNJ-42165279 or vehicle is administered orally.
-
Tactile allodynia is reassessed at various time points post-dosing to determine the reversal of pain behavior.
Conclusion
JNJ-42165279 is a potent and selective FAAH inhibitor that effectively elevates endocannabinoid levels in both preclinical and clinical settings. Its ability to reverse tactile allodynia in a rodent model of neuropathic pain provided initial proof-of-concept for its therapeutic potential. While its clinical development for mood and anxiety disorders has been explored, this technical overview summarizes the foundational preclinical data that characterized its discovery and initial pharmacological profile. Further research will continue to delineate the full therapeutic utility of this mechanism of action.
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42165279: A Technical Guide to a Novel Immunotherapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2][3][4] By inhibiting FAAH, JNJ-42165279 elevates the levels of these FAAs, thereby potentiating their effects on various physiological processes, including mood, anxiety, and pain.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical development of JNJ-42165279, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and findings from clinical investigations in various neurological and psychiatric disorders. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunotherapy.
Mechanism of Action
JNJ-42165279 is an aryl piperazinyl urea compound that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][7] The molecule covalently binds to the catalytic site of FAAH, leading to its inactivation.[2][4] This inhibition is not permanent, as slow hydrolysis of the drug fragment can regenerate the active enzyme.[2][4] The primary consequence of FAAH inhibition is the accumulation of endogenous FAAs, most notably anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA).[1][3] AEA is a key endocannabinoid that acts as an agonist at cannabinoid receptors (CB1 and CB2), which are integral components of the endocannabinoid system involved in regulating neurotransmission and immune responses. By increasing the endogenous tone of AEA, JNJ-42165279 is hypothesized to exert therapeutic effects in conditions associated with endocannabinoid system dysregulation.
Preclinical Data
In Vitro Potency and Selectivity
JNJ-42165279 has demonstrated potent inhibitory activity against both human and rat FAAH enzymes. The compound exhibits high selectivity, with minimal off-target activity against a panel of other enzymes, ion channels, transporters, and receptors.[1][8]
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH | 70 ± 8 nM | [1][8][9] |
| Rat FAAH | 313 ± 28 nM | [1][9] | |
| Selectivity | Panel of 50 receptors, enzymes, transporters, and ion channels | No significant inhibition (>50%) at 10 µM | [9] |
| CYP Inhibition | 1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | No inhibition at 10 µM | [8][9] |
| hERG Inhibition | No inhibition at 10 µM | [8][9] |
In Vivo Pharmacokinetics and Pharmacodynamics in Rats
Oral administration of JNJ-42165279 in rats resulted in rapid absorption and distribution to the brain. The compound effectively inhibited FAAH in both the brain and periphery, leading to a significant elevation of AEA, OEA, and PEA levels.[1]
| Parameter | Dose | Value | Time Point | Reference |
| Cmax (Plasma) | 20 mg/kg p.o. | 4.2 µM | 1 hour | [1][9] |
| Cmax (Brain) | 20 mg/kg p.o. | 6.3 µM | 1 hour | [9] |
| Plasma Concentration | 20 mg/kg p.o. | ~130 nM | 8 hours | [1][9] |
| Brain Concentration | 20 mg/kg p.o. | ~167 nM | 8 hours | [9] |
Efficacy in a Neuropathic Pain Model
In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated dose-dependent efficacy in reducing tactile allodynia.[1]
| Parameter | Value | Corresponding Plasma Concentration | Time Point | Reference |
| ED90 | 22 mg/kg | 2.5 µM | 30 minutes | [1][9] |
Clinical Data
JNJ-42165279 has been evaluated in multiple clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and its efficacy in patient populations.
Phase I Studies in Healthy Volunteers
Multiple-ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is generally well-tolerated. The compound exhibited dose-dependent increases in plasma and cerebrospinal fluid (CSF) concentrations of FAAs and high occupancy of brain FAAH.[5][6]
| Parameter | Dose | Result | Reference |
| Plasma AEA Increase | 10-100 mg (single dose) | 5.5 to 10-fold increase | [5] |
| Plasma OEA/PEA Increase | 10-100 mg (single dose) | 4.3 to 5.6-fold increase | [5] |
| CSF AEA Increase | 10 mg (7 days) | ~45-fold increase | [5] |
| 25 mg (7 days) | ~41-fold increase | [5] | |
| 75 mg (7 days) | ~77-fold increase | [5] | |
| CSF OEA Increase | 10 mg (7 days) | ~6.6-fold increase | [5] |
| 25 mg (7 days) | ~5.8-fold increase | [5] | |
| 75 mg (7 days) | ~7.4-fold increase | [5] | |
| Brain FAAH Occupancy | ≥10 mg (single dose) | Saturation (96-98%) | [5][6] |
| 10 mg (single dose, trough) | >80% | [5] | |
| 2.5 mg (single dose, trough) | >50% | [5] | |
| Plasma Half-life | 8.14 - 14.1 hours | [5] |
Phase II Study in Social Anxiety Disorder (SAD)
A proof-of-concept study evaluated the efficacy of JNJ-42165279 in patients with SAD. While the primary endpoint was not met, the study showed a statistically significant improvement in certain secondary measures, suggesting an anxiolytic effect.[4][10][11][12]
| Parameter | JNJ-42165279 (25 mg/day) | Placebo | p-value | Reference |
| Change in LSAS Total Score (Primary) | -29.4 | -22.4 | Not significant | [4][10][11] |
| ≥30% Improvement in LSAS Total Score | 42.4% | 23.6% | 0.04 | [4][10][12] |
| CGI-I Score (Much/Very Much Improved) | 44.1% | 23.6% | 0.02 | [4][10][12] |
Phase II Study in Autism Spectrum Disorder (ASD)
In a study involving adolescents and adults with ASD, JNJ-42165279 did not meet its primary endpoints related to core ASD symptoms. However, some secondary outcomes showed a trend favoring the drug, and it was well-tolerated.[13][14]
| Parameter | JNJ-42165279 (25 mg, twice-daily) vs. Placebo | p-value | Reference |
| ABI-CD Score (Primary) | No significant reduction | 0.284 | [13][14] |
| ABI-SC Score (Primary) | No significant reduction | 0.290 | [13][14] |
| ABI-RB Score (Primary) | No significant reduction | 0.231 | [13][14] |
| RBS-R Score (Secondary) | Favorable change | 0.006 | [14] |
| CASI-Anx Score (Secondary) | Favorable change | 0.048 | [14] |
Experimental Protocols
FAAH Inhibition Assay
The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified after a 1-hour pre-incubation with the enzyme. The apparent IC50 values were then determined.[1][9] The time-dependent nature of the inhibition was confirmed by observing changes in the apparent IC50 with varying incubation times.[9] The reversibility of the inhibition was assessed by dialyzing the pre-treated enzyme and measuring the return of enzymatic activity.[9]
Pharmacokinetic Analysis in Rats
Following oral administration of JNJ-42165279 to rats, plasma and brain samples were collected at various time points.[1][9] The concentrations of the compound in these samples were quantified using a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[5]
Spinal Nerve Ligation (SNL) Model in Rats
The efficacy of JNJ-42165279 in a neuropathic pain model was assessed using the SNL model. This involved the surgical ligation of the L5 spinal nerve in rats, which induces tactile allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus was measured before and after oral administration of JNJ-42165279 or vehicle. The data was expressed as the percentage of the maximum possible effect (%MPE).[1]
Brain FAAH Occupancy Measurement by PET
A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 was conducted in healthy human volunteers to determine the brain FAAH occupancy after single and multiple doses of JNJ-42165279.[5][6] PET scans were performed at baseline and after drug administration to quantify the displacement of the radiotracer, which is indicative of FAAH occupancy by JNJ-42165279.[5][15]
Safety and Tolerability
Across multiple Phase I and II clinical trials, JNJ-42165279 has demonstrated an acceptable safety profile and was generally well-tolerated.[4][5][10][13] No serious adverse events directly attributed to the drug were reported in the published studies.[7] It is noteworthy that in 2016, Janssen voluntarily suspended dosing in its Phase II trials as a precautionary measure following a serious adverse event in a trial of a different FAAH inhibitor from another company. Dosing resumed after a safety review.[7]
Conclusion
JNJ-42165279 is a well-characterized FAAH inhibitor with a clear mechanism of action and demonstrated target engagement in both preclinical models and human subjects. While it has shown promise in modulating anxiety-related behaviors, its efficacy in the core symptoms of complex neuropsychiatric disorders like ASD remains to be definitively established. The extensive preclinical and clinical data available for JNJ-42165279 provide a solid foundation for further research into the therapeutic potential of FAAH inhibition in a range of immunological and neurological conditions. This technical guide summarizes the key findings to date and offers a valuable resource for the scientific community.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 12. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preliminary Studies on JNJ-42165279: A Technical Overview of its Preclinical Profile and Cytotoxicity Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] Developed by Janssen Pharmaceutica, this compound is under investigation for the treatment of anxiety and depressive disorders.[1] JNJ-42165279 functions as a covalent but slowly reversible inhibitor of FAAH, leading to an increase in the endogenous levels of fatty acid amides (FAAs) such as anandamide (AEA).[2][3] This technical guide provides a summary of the available preclinical data on JNJ-42165279, with a focus on aspects relevant to its potential cytotoxicity. While direct and extensive cytotoxicity studies are not widely available in the public domain, an analysis of its selectivity and the general findings from preclinical and clinical safety assessments can provide valuable insights.
Data Presentation
While specific data on the cytotoxicity of JNJ-42165279 against various cell lines are not available in published literature, its inhibitory activity against its primary target, FAAH, has been characterized.
Table 1: In Vitro Inhibitory Activity of JNJ-42165279 against Fatty Acid Amide Hydrolase (FAAH)
| Target | Species | IC50 (nM) | Assay Conditions |
| FAAH | Human (recombinant) | 70 ± 8 | 1-hour post-incubation |
| FAAH | Rat (recombinant) | 313 ± 28 | 1-hour post-incubation |
Data sourced from Keith JM, et al. ACS Med Chem Lett. 2015.[2]
Preclinical Safety and Selectivity Profile
Preclinical studies have highlighted the high selectivity of JNJ-42165279, which suggests a lower likelihood of off-target effects that could contribute to cytotoxicity. In a comprehensive screening, JNJ-42165279 was tested at a concentration of 10 μM against a panel of 50 different receptors, enzymes, transporters, and ion channels. At this concentration, it did not produce greater than 50% inhibition of binding to any of these off-target molecules.[2]
Furthermore, the compound did not show inhibitory activity against key cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel at a concentration of 10 μM.[2] Inhibition of these CYPs and the hERG channel is a common cause of drug-induced toxicity. The lack of activity at this significant concentration underscores the specific nature of JNJ-42165279's interaction with FAAH.
Clinical studies in healthy volunteers have also indicated that JNJ-42165279 is well-tolerated, with no major safety concerns identified.[4][5]
Experimental Protocols
Given the absence of published cytotoxicity studies for JNJ-42165279, a standard and widely accepted protocol for assessing cell viability, the MTT assay, is provided below. This method could be readily adapted to evaluate the cytotoxic potential of JNJ-42165279 on various cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
JNJ-42165279 (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell lines (e.g., cancer cell lines or normal cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of JNJ-42165279 in serum-free medium.
-
Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of JNJ-42165279. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of JNJ-42165279 compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro STING Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Activation of STING signaling has emerged as a promising strategy in cancer immunotherapy and for the development of novel vaccine adjuvants. Consequently, robust and reproducible in vitro assays are essential for the discovery and characterization of novel STING agonists.
This document provides detailed protocols for three common in vitro methods to assess the activation of the STING pathway in a human monocytic cell line (THP-1): an Interferon-β (IFN-β) promoter reporter assay, an enzyme-linked immunosorbent assay (ELISA) for secreted IFN-β, and Western blotting for key phosphorylated signaling proteins. While the compound JNJ-42165279 is a fatty acid amide hydrolase (FAAH) inhibitor and not known to directly activate the STING pathway, the following protocols can be adapted to test any compound of interest for STING-dependent activity. For the purpose of illustration, a well-characterized synthetic STING agonist, diABZI, is used as an example.
STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow Overview
The overall workflow for assessing STING activation involves cell culture, treatment with a test compound, and subsequent analysis using one or more of the described assays.
Application Notes and Protocols for JNJ-42165279 in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other NAEs, thereby enhancing their biological activities.[1] While JNJ-42165279 has been primarily investigated for its potential in treating anxiety and pain, the broader role of the endocannabinoid system in cancer biology suggests a therapeutic potential for FAAH inhibitors in oncology.[3][4][5][6]
Emerging preclinical evidence indicates that inhibition of FAAH can exert anti-tumor effects in various cancer models.[7][8][9] Studies with other FAAH inhibitors have demonstrated reductions in tumor growth, invasion, and metastasis in lung and breast cancer models.[5][7] These effects are often attributed to the increased levels of endocannabinoids, which can modulate signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.[10][11]
These application notes provide a generalized framework for the utilization of JNJ-42165279 in a mouse tumor model, based on the known preclinical data for JNJ-42165279 and established protocols for other FAAH inhibitors in similar cancer models.
Mechanism of Action and Signaling Pathway
JNJ-42165279 covalently binds to and inactivates the FAAH enzyme.[1] This leads to an accumulation of FAAH substrates, most notably anandamide (AEA). AEA can then act on various receptors, primarily the cannabinoid receptors CB1 and CB2, to elicit downstream signaling effects. The anti-tumor effects of enhanced AEA signaling are thought to be mediated through pathways that can induce cancer cell apoptosis and inhibit proliferation and angiogenesis.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. FAAH inhibition ameliorates breast cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The endocannabinoid system and cancer: therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42165279 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration and efficacy testing of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The primary application detailed is the assessment of JNJ-42165279 in a rat model of neuropathic pain, specifically the spinal nerve ligation (SNL) model. This document includes recommended dosages, formulation and administration guidelines, and protocols for behavioral testing to assess analgesic efficacy. Additionally, it outlines the mechanism of action of JNJ-42165279 and provides quantitative data from preclinical studies in a clear, tabular format. Diagrams illustrating the signaling pathway and experimental workflow are also included to facilitate understanding and experimental replication.
Introduction
JNJ-42165279 is a covalently binding but slowly reversible inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of these endogenous ligands, thereby potentiating their signaling and producing therapeutic effects. In preclinical studies, JNJ-42165279 has demonstrated efficacy in animal models of neuropathic pain.[2][3]
Mechanism of Action
JNJ-42165279 acts by covalently inactivating the FAAH enzyme.[2][3] This inhibition leads to a significant increase in the concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in both the central nervous system and the periphery.[2][3] The analgesic effects of JNJ-42165279 are primarily attributed to the potentiation of AEA signaling through cannabinoid receptors (CB1 and CB2).
Data Presentation
In Vivo Dosage and Pharmacokinetics in Rats
| Dosage (Oral) | Animal Model | Key Findings | Plasma Cmax | Brain Cmax | Reference |
| 20 mg/kg | Sprague-Dawley Rat (Pharmacokinetics) | Rapid absorption, with peak plasma and brain concentrations at 1 hour. | 4.2 µM | 6.3 µM | [2][3] |
| 22 mg/kg | Sprague-Dawley Rat (Neuropathic Pain) | ED₉₀ for reversal of tactile allodynia in the SNL model. | 2.5 µM (at 30 min) | Not Reported | [2][3] |
| 60 mg/kg | Sprague-Dawley Rat (Neuropathic Pain) | Used to assess the time course of anti-allodynic efficacy. | Not Reported | Not Reported | [2][3] |
In Vivo Pharmacodynamic Effects in Rats (20 mg/kg, Oral)
| Analyte | Tissue | Fold Increase (vs. Vehicle) | Time to Max Elevation | Reference |
| Anandamide (AEA) | Brain | >4-fold | 2 hours | [2] |
| Oleoylethanolamide (OEA) | Brain | ~12-fold | 4 hours | [2] |
| Palmitoylethanolamide (PEA) | Brain | ~10-fold | 4 hours | [2] |
Experimental Protocols
Formulation of JNJ-42165279 for Oral Administration
Materials:
-
JNJ-42165279 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of JNJ-42165279 powder based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% sterile saline. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 0.5 mL of Tween 80, and 9.0 mL of sterile saline.
-
Add the JNJ-42165279 powder to the vehicle.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Visually inspect the solution to ensure it is a uniform suspension before each administration. Prepare fresh on the day of the experiment.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Wound clips or sutures
-
4-0 silk suture
-
Betadine and 70% ethanol for sterilization
-
Heating pad
Protocol:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave and sterilize the dorsal lumbar region with betadine and ethanol.
-
Make a midline incision at the L4-S2 level.
-
Separate the left paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover on a heating pad before returning them to their home cages.
-
Post-operative care should include monitoring for signs of distress and infection. Allow at least 3-7 days for the development of neuropathic pain behaviors before drug administration and testing.
Assessment of Tactile Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated wire mesh platform
-
Plexiglass enclosures for each rat
Protocol:
-
Acclimate the rats to the testing environment by placing them in the plexiglass enclosures on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw on the ligated side.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The pattern of positive and negative responses will be used to calculate the 50% withdrawal threshold.
-
Administer JNJ-42165279 or vehicle via oral gavage at the desired dose.
-
Assess the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-allodynic effect.
References
Application Notes and Protocols for Measuring JNJ-42165279 Efficacy Using a Cell-based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called fatty acid amides (FAAs), which include the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these FAAs, which then modulate various physiological processes, including pain, inflammation, and mood.[1][5] JNJ-42165279 is a covalent but slowly reversible inhibitor that binds to the catalytic site of the FAAH enzyme.[1][2] This application note provides a detailed protocol for a cell-based assay to determine the efficacy of JNJ-42165279 by measuring its ability to inhibit FAAH activity.
Signaling Pathway
The mechanism of action of JNJ-42165279 involves the direct inhibition of FAAH, leading to the accumulation of its substrates. This elevated level of FAAs results in enhanced downstream signaling through their respective receptors, such as cannabinoid receptors (CB1 and CB2) for anandamide.
Experimental Workflow
The following diagram outlines the workflow for the cell-based FAAH inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing human FAAH (or other suitable cell line with high FAAH expression).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
JNJ-42165279: Stock solution in DMSO.
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6]
-
FAAH Fluorogenic Substrate: e.g., AMC-arachidonoyl amide.[6][7]
-
Positive Control Inhibitor: e.g., JZL195.[7]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.[6][7]
Cell Culture and Lysate Preparation
-
Culture HEK293-hFAAH cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold FAAH Assay Buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The cell lysate can be stored at -80°C for future use.
FAAH Inhibition Assay Protocol
-
Prepare serial dilutions of JNJ-42165279 in FAAH Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Test Wells: 10 µL of JNJ-42165279 dilution.
-
Positive Control Wells: 10 µL of positive control inhibitor.
-
100% Activity Wells (Vehicle Control): 10 µL of FAAH Assay Buffer containing the same concentration of DMSO as the test wells.
-
Background Wells (No Enzyme): 20 µL of FAAH Assay Buffer.
-
-
Add 170 µL of diluted cell lysate (containing a predetermined optimal amount of FAAH) to all wells except the background wells. Add 180 µL of FAAH Assay Buffer to the background wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the FAAH substrate solution by diluting the stock in FAAH Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding 20 µL of the FAAH substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7]
Data Presentation and Analysis
The rate of the reaction (increase in fluorescence over time) is proportional to the FAAH activity. The efficacy of JNJ-42165279 is determined by its ability to inhibit this activity.
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the background wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each concentration of JNJ-42165279 using the following formula:
% Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Example Data Tables
Table 1: Raw Fluorescence Data (RFU) Over Time
| Time (min) | Background | 100% Activity | JNJ-42165279 (1 nM) | JNJ-42165279 (10 nM) | JNJ-42165279 (100 nM) |
| 0 | 50 | 52 | 51 | 53 | 52 |
| 5 | 55 | 250 | 200 | 150 | 75 |
| 10 | 60 | 450 | 350 | 250 | 100 |
| 15 | 65 | 650 | 500 | 350 | 125 |
| 20 | 70 | 850 | 650 | 450 | 150 |
| 25 | 75 | 1050 | 800 | 550 | 175 |
| 30 | 80 | 1250 | 950 | 650 | 200 |
Table 2: Calculated Reaction Rates and Percent Inhibition
| Condition | Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 100% Activity | 0 | 40.0 | 0 |
| JNJ-42165279 | 1 | 29.9 | 25.3 |
| JNJ-42165279 | 10 | 19.9 | 50.3 |
| JNJ-42165279 | 100 | 4.9 | 87.8 |
| JNJ-42165279 | 1000 | 0.5 | 98.8 |
Table 3: IC50 Determination for JNJ-42165279
| Parameter | Value |
| IC50 (nM) | ~10 |
| Hill Slope | 1.2 |
| R² | 0.995 |
Conclusion
This application note provides a robust and reproducible cell-based assay for determining the efficacy of JNJ-42165279 as a FAAH inhibitor. The described fluorometric method is sensitive and suitable for high-throughput screening of potential FAAH inhibitors. The provided protocols and data analysis guidelines should enable researchers to effectively characterize the inhibitory activity of JNJ-42165279 and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: JNJ-42165279 Treatment for Solid Tumor Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research purposes only. JNJ-42165279 is an investigational compound, and its efficacy and safety in treating solid tumors have not been established in clinical trials. The experimental protocols described below are hypothetical and constructed based on the known mechanism of action of JNJ-42165279 and publicly available data on the role of its target, Fatty Acid Amide Hydrolase (FAAH), in cancer biology. Researchers should conduct their own literature review and risk assessment before designing and executing any experiments.
Introduction
JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[3] By inhibiting FAAH, JNJ-42165279 effectively increases the intracellular and extracellular concentrations of these bioactive lipids.[3]
Recent cancer research has highlighted the therapeutic potential of targeting the endocannabinoid system.[4] FAAH is frequently overexpressed in various malignant tissues, and its inhibition has been associated with anti-proliferative, anti-invasive, and anti-metastatic effects in preclinical cancer models.[5][6][7][8][9] The anti-tumor effects of FAAH inhibition are largely attributed to the enhanced signaling of anandamide, which has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, colon, and hepatocellular carcinoma.[1][10][11][12][13] The proposed mechanism involves the activation of cannabinoid receptors (CB1 and CB2) and potentially other signaling pathways, leading to cell cycle arrest and apoptosis.[12][13]
These application notes provide a framework for investigating the potential anti-cancer effects of JNJ-42165279 on solid tumor cell lines in a preclinical research setting.
Signaling Pathway of FAAH Inhibition in Cancer Cells
The following diagram illustrates the proposed signaling pathway affected by JNJ-42165279 in cancer cells.
Caption: Proposed signaling pathway of JNJ-42165279 in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for JNJ-42165279 and the effects of anandamide on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of JNJ-42165279
| Enzyme Source | IC₅₀ (nM) | Reference |
| Recombinant Human FAAH | 70 | [1][2] |
| Recombinant Rat FAAH | 313 | [3] |
Table 2: Anti-proliferative Effects of Anandamide on Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Maximal Inhibition (%) | Reference |
| MCF-7 | Breast Cancer | 0.5 - 1.5 | 83 - 92 | [1][10] |
| EFM-19 | Breast Cancer | 0.5 - 1.5 | 83 - 92 | [1][10] |
Experimental Protocols
Cell Culture
A variety of solid tumor cell lines can be used to evaluate the efficacy of JNJ-42165279. The choice of cell line should be guided by the specific research question and the known expression levels of FAAH and cannabinoid receptors. Examples of potentially relevant cell lines include:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Prostate Cancer: PC-3, LNCaP
-
Lung Cancer: A549
-
Colon Cancer: DLD-1, HT-29
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells in the logarithmic growth phase.
Preparation of JNJ-42165279 Stock Solution
-
Prepare a 10 mM stock solution of JNJ-42165279 in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of JNJ-42165279 on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of JNJ-42165279 (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by JNJ-42165279.
Protocol:
-
Seed cells in a 6-well plate and treat with JNJ-42165279 at the desired concentrations (e.g., IC₅₀ concentration determined from the viability assay) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive) can be quantified.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of JNJ-42165279 on the invasive potential of cancer cells.
Protocol:
-
Rehydrate Matrigel-coated inserts in a 24-well plate with serum-free medium.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
In the lower chamber, add a chemoattractant (e.g., medium with 10% FBS).
-
Add different concentrations of JNJ-42165279 to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the insert.
-
Count the number of invaded cells under a microscope.
Experimental Workflow
The following diagram provides a logical workflow for the experimental protocols described above.
Caption: Experimental workflow for evaluating JNJ-42165279 in solid tumor cell lines.
References
- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXPRESSION AND FUNCTION OF FATTY ACID AMIDE HYDROLASE IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and function of fatty acid amide hydrolase in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Anandamide on Polyamine Levels and Cell Growth in Human Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The endocannabinoid anandamide inhibits colon cancer cell growth by modulating different survival and proliferating pathways | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
Application Notes and Protocols for the Investigational Use of JNJ-42165279 in Combination with Immune Checkpoint Inhibitors
Disclaimer: The following application notes and protocols are for research purposes only and are based on a hypothetical scientific rationale. JNJ-42165279 is an investigational fatty acid amide hydrolase (FAAH) inhibitor and has not been approved for use in combination with immune checkpoint inhibitors for any indication. The proposed combination and experimental designs are speculative and require thorough preclinical validation.
Introduction
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 leads to an elevation in the levels of AEA and other fatty acid amides in both central and peripheral tissues.[1][3][4][5] While JNJ-42165279 has been primarily investigated for neuropsychiatric disorders, emerging research on the immunomodulatory roles of the endocannabinoid system suggests a potential, yet unexplored, application in oncology.[2][6]
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by reinvigorating the host's anti-tumor immune response.[7][8][9] However, a significant proportion of patients do not respond to ICI monotherapy, necessitating the exploration of novel combination strategies to enhance their efficacy.[7][9]
This document outlines a hypothetical framework for investigating the combination of JNJ-42165279 with immune checkpoint inhibitors, based on the premise that modulation of the tumor microenvironment (TME) through FAAH inhibition may synergize with the T-cell activating effects of ICIs.
Scientific Rationale (Hypothetical)
The rationale for combining JNJ-42165279 with checkpoint inhibitors is predicated on the multifaceted effects of elevated endocannabinoid signaling within the tumor microenvironment. FAAH inhibition, by increasing local concentrations of anandamide, may exert several effects that could complement the action of ICIs:
-
Direct Anti-Tumor Effects: Elevated anandamide levels have been shown in some preclinical models to have anti-proliferative, pro-apoptotic, and anti-metastatic effects on cancer cells.[10][11][12][13]
-
Modulation of Tumor-Associated Inflammation: The endocannabinoid system is known to have potent anti-inflammatory properties.[8][9][14] By reducing chronic inflammation within the TME, which is often immunosuppressive, FAAH inhibition could create a more permissive environment for T-cell-mediated tumor killing.
-
Complex Immunomodulation: The effects of anandamide on T-cells are complex. While some studies suggest immunosuppressive effects on T-cell proliferation and cytokine release, others indicate a potential to preserve certain T-cell functions while dampening detrimental inflammatory responses.[1][2][7][15][16] The net effect in the context of a tumor-bearing host treated with ICIs is unknown and warrants investigation. It is hypothesized that by altering the cytokine milieu and potentially reducing T-cell exhaustion, FAAH inhibition might augment the efficacy of checkpoint blockade.
Quantitative Data Summary
As there is no direct preclinical or clinical data for the combination of JNJ-42165279 with checkpoint inhibitors, the following table summarizes the key properties of JNJ-42165279 based on existing literature. This data is provided as a reference for designing preclinical studies.
| Parameter | Value | Species | Reference |
| JNJ-42165279 IC50 (hFAAH) | 70 nM | Human | [2][3] |
| JNJ-42165279 IC50 (rFAAH) | 313 nM | Rat | [3] |
| Plasma Half-life | 8-14 hours | Human | [4] |
| Brain FAAH Occupancy (≥10mg dose) | >80% at 24h | Human | [4] |
| Plasma AEA Increase (10mg dose) | ≥10-fold | Human | [4] |
| CSF AEA Increase (7 days, 10mg/day) | ~45-fold | Human | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of JNJ-42165279 and anti-PD-1 synergy.
Caption: In vivo experimental workflow for combination therapy.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general method to assess the anti-tumor efficacy of JNJ-42165279 in combination with an anti-PD-1 antibody in a syngeneic mouse cancer model.
Materials:
-
Mice: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cells: MC38 colon adenocarcinoma cell line (syngeneic to C57BL/6).
-
JNJ-42165279: To be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Checkpoint Inhibitor: In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype Control: In vivo grade isotype control antibody (e.g., Rat IgG2a).
-
Vehicle: Sterile 0.5% methylcellulose or other appropriate vehicle for JNJ-42165279.
-
PBS: Sterile phosphate-buffered saline.
-
Standard cell culture reagents, syringes, needles, calipers.
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells under standard conditions.
-
On Day 0, inject 5 x 10^5 MC38 cells subcutaneously into the right flank of each C57BL/6 mouse.[17]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth around Day 5-7 post-implantation.
-
Measure tumors using a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10-15 mice per group).
-
Group 1 (Vehicle Control): Administer vehicle orally (daily) and Isotype control antibody intraperitoneally (i.p.) (e.g., every 3-4 days).
-
Group 2 (JNJ-42165279 Monotherapy): Administer JNJ-42165279 (e.g., 10-30 mg/kg, orally, daily) and Isotype control antibody (i.p.).
-
Group 3 (Anti-PD-1 Monotherapy): Administer vehicle (orally, daily) and anti-PD-1 antibody (e.g., 200 µ g/mouse , i.p., every 3-4 days).[17]
-
Group 4 (Combination Therapy): Administer JNJ-42165279 and anti-PD-1 antibody at the doses and schedules described above.
-
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint size (e.g., 1500 mm³).[17]
-
Euthanize mice at the end of the study.
-
Collect tumors, spleens, and tumor-draining lymph nodes for further analysis.
-
Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol outlines the analysis of immune cell populations within the TME following treatment.
Materials:
-
Tumors, spleens, and lymph nodes from Protocol 1.
-
RPMI-1640 medium.
-
Collagenase D, DNase I.
-
ACK lysis buffer.
-
FACS buffer (PBS + 2% FBS).
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki-67, PD-1, TIM-3, CD11b, Gr-1, F4/80).
-
Live/Dead stain.
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince tumors finely and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Pass through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleen/Lymph Nodes: Mechanically dissociate tissues through a 70 µm cell strainer. Lyse red blood cells in splenocyte suspensions using ACK lysis buffer.
-
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Perform surface staining by incubating cells with a cocktail of surface marker antibodies for 30 minutes on ice.
-
For intracellular/intranuclear staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize cells using a dedicated kit (e.g., FoxP3/Transcription Factor Staining Buffer Set) and then incubate with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Quantify the proportions and absolute numbers of key immune cell populations (e.g., CD8+ T cells, CD4+ conventional T cells, regulatory T cells, myeloid-derived suppressor cells, macrophages) within the CD45+ hematopoietic cell gate.
-
Assess the activation and exhaustion status of T cells by analyzing the expression of markers like Ki-67, Granzyme B, PD-1, and TIM-3.
-
Conclusion and Future Directions
The provided application notes and protocols offer a foundational, though hypothetical, approach to investigating the combination of the FAAH inhibitor JNJ-42165279 with immune checkpoint inhibitors. The central hypothesis is that by modulating the endocannabinoid system within the tumor microenvironment, JNJ-42165279 may create a more favorable landscape for the anti-tumor activity of ICIs. Given the complex and sometimes contradictory roles of endocannabinoids in immunity, rigorous preclinical evaluation is essential to determine if this combination holds therapeutic promise or if there is a risk of antagonistic effects. Key future experiments should focus on elucidating the precise molecular mechanisms by which FAAH inhibition impacts different immune cell subsets and their function in the context of cancer.
References
- 1. Frontiers | The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses [frontiersin.org]
- 2. Anandamide Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors | PLOS One [journals.plos.org]
- 3. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoids in the immune system and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interplay between Cancer Biology and the Endocannabinoid System—Significance for Cancer Risk, Prognosis and Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immune Endocannabinoid System of the Tumor Microenvironment | MDPI [mdpi.com]
- 7. The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Cannabinoids and the endocannabinoid system in immunotherapy: helpful or harmful? [frontiersin.org]
- 16. The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ichor.bio [ichor.bio]
Application Notes and Protocols: Detecting STING Pathway Activation by JNJ-42165279 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[3][4] This initiates a signaling cascade that includes the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2][5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[6][7]
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[6][8] It has been investigated for its therapeutic potential in mood and anxiety disorders.[8][9][10]
Note: The scientific literature primarily identifies JNJ-42165279 as a fatty acid amide hydrolase (FAAH) inhibitor. There is currently no established direct evidence to suggest that JNJ-42165279 is an activator of the STING pathway. This document provides a detailed protocol to investigate the hypothetical activation of the STING pathway by JNJ-42165279, a premise that would require experimental validation. The following protocols are designed to test this hypothesis by measuring key phosphorylation events in the STING signaling cascade.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the Western blot analysis. The data should be presented as the fold change in phosphorylation of each target protein relative to the vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration (µM) | p-STING (Ser366) / Total STING (Fold Change) | p-TBK1 (Ser172) / Total TBK1 (Fold Change) | p-IRF3 (Ser396) / Total IRF3 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| JNJ-42165279 | 1 | |||
| JNJ-42165279 | 10 | |||
| JNJ-42165279 | 50 | |||
| Positive Control (e.g., cGAMP) | 10 µg/mL |
Signaling Pathway and Experimental Workflow
Experimental Protocol: Western Blot for STING Pathway Activation
This protocol details the steps to assess the phosphorylation status of STING, TBK1, and IRF3 in a human monocytic cell line (e.g., THP-1) following treatment with JNJ-42165279.
Materials and Reagents
-
Cell Line: THP-1 cells (human monocytic leukemia cell line)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
JNJ-42165279: Stock solution in DMSO
-
Positive Control: 2'3'-cGAMP (cGAMP)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-STING
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-IRF3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of JNJ-42165279 (e.g., 1, 10, 50 µM), a vehicle control (DMSO), and a positive control (e.g., 10 µg/mL cGAMP) for a predetermined time (e.g., 3 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.
-
Transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STING) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
To analyze the phosphorylation status, first probe the membrane for the phosphorylated protein, then strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin).
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the fold change relative to the vehicle control.
-
Conclusion
This protocol provides a comprehensive framework for investigating the potential of JNJ-42165279 to activate the STING signaling pathway. By quantifying the phosphorylation of key downstream targets—STING, TBK1, and IRF3—researchers can obtain crucial data to support or refute the hypothesis of JNJ-42165279 as a STING agonist. Rigorous adherence to this protocol, including the use of appropriate controls, will ensure the generation of reliable and reproducible results for advancing research and drug development in this area.
References
- 1. Overexpression of a fatty acid amide hydrolase compromises innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase (FAAH) blockade ameliorates experimental colitis by altering microRNA expression and suppressing inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening of DDX3 Function
A Clarification on JNJ-42165279: It is important to clarify that JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[1][2][3][4][5]. Its development has been focused on the treatment of anxiety and major depressive disorders[1][6][7]. The scientific literature does not support the use of JNJ-42165279 in the context of CRISPR-Cas9 screening for DDX3 function. The following application notes and protocols are therefore focused on the well-established methodology of using CRISPR-Cas9 to investigate the function of the DEAD-box RNA helicase DDX3.
Introduction to DDX3 and CRISPR-Cas9 Screening
DEAD-box RNA helicase 3 (DDX3) is a highly conserved protein involved in multiple aspects of RNA metabolism, including transcription, splicing, and translation[8][9][10]. DDX3 has been implicated in various cellular processes such as cell cycle regulation, apoptosis, and stress response[11][12]. Its role in cancer is complex, acting as either an oncogene or a tumor suppressor depending on the cellular context[8][11]. Given its multifaceted functions, DDX3 is a compelling target for functional genomics studies.
CRISPR-Cas9 technology provides a powerful tool for conducting genome-wide loss-of-function screens to systematically identify genes involved in a specific biological process[13][14][15]. By creating a library of single-guide RNAs (sgRNAs) that target specific genes, researchers can generate a population of cells with individual gene knockouts. Subsequent selection and analysis of these cell populations can reveal genes that are essential for a particular phenotype, such as cell survival, proliferation, or drug resistance.
These application notes provide a framework for designing and executing a CRISPR-Cas9 screen to elucidate the functions of DDX3.
Signaling Pathways Involving DDX3
DDX3 is a key regulator in several critical signaling pathways. Understanding these pathways is essential for interpreting the results of a CRISPR-Cas9 screen targeting DDX3.
Wnt/β-catenin Pathway
DDX3 has been shown to modulate the Wnt/β-catenin signaling pathway. It can interact with components of this pathway to influence cell proliferation and differentiation. In some cancers, DDX3 promotes tumor invasion through the Wnt/β-catenin pathway[16].
NF-κB Signaling Pathway
DDX3 is also involved in the innate immune response through the NF-κB signaling pathway. It can interact with IKKα to enhance its activation and regulate downstream signaling[17][18].
Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout Screen to Identify DDX3-Interacting Genes
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes that functionally interact with DDX3. The screen can be designed to assess synthetic lethality or resistance to a particular treatment in the context of DDX3 loss.
References
- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 8. A double-edged function of DDX3, as an oncogene or tumor suppressor, in cancer progression (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]
- 10. DDX3X: structure, physiologic functions and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DDX3X and Stress Granules: Emerging Players in Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 screens identify the RNA helicase DDX3X as a repressor of C9ORF72 (GGGGCC)n repeat-associated non-AUG translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadinstitute.org [broadinstitute.org]
- 15. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. portlandpress.com [portlandpress.com]
- 18. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Immunohistochemistry Staining for STING after JNJ-42165279 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response.[1] Dysregulation of the STING pathway has been implicated in a variety of diseases, including autoimmune disorders and cancer. JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides (FAAs) such as anandamide.[2][3] Inhibition of FAAH by JNJ-42165279 leads to increased levels of anandamide, which has known anti-inflammatory properties.[4]
Recent studies have unveiled a potential crosstalk between STING signaling and fatty acid metabolism.[5][6] Specifically, STING has been shown to repress the activity of Fatty Acid Desaturase 2 (Fads2), an enzyme involved in the metabolism of polyunsaturated fatty acids (PUFAs).[6][7] Conversely, certain PUFAs can inhibit STING activation.[6] This raises the intriguing possibility that modulation of FAA levels by JNJ-42165279 could indirectly influence STING signaling through alterations in the lipid metabolic landscape.
These application notes provide a framework for investigating the potential effects of JNJ-42165279 treatment on STING protein expression and localization in tissues using immunohistochemistry (IHC). The provided protocols are based on established methods for STING IHC and can be adapted for specific research needs.
Putative Signaling Pathway and Experimental Rationale
The central hypothesis is that by inhibiting FAAH, JNJ-42165279 increases the levels of anandamide and other FAAs, which may in turn modulate the inflammatory microenvironment and cellular metabolic pathways that intersect with STING signaling. This could potentially lead to altered STING expression or activity in target tissues.
References
- 1. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
JNJ-42165279 solubility issues in aqueous solutions
Welcome to the technical support center for JNJ-42165279. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of JNJ-42165279 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of JNJ-42165279?
A1: JNJ-42165279 is a lipophilic compound with low aqueous solubility. Its solubility is significantly influenced by the pH of the solution. It is more soluble in acidic conditions and practically insoluble in neutral to alkaline aqueous solutions. For preparing stock solutions, organic solvents are recommended.
Q2: Which solvents are recommended for preparing a stock solution of JNJ-42165279?
A2: For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are suitable options. It is crucial to use anhydrous solvents as water content can reduce the solubility of the compound.
Q3: My JNJ-42165279 powder is not dissolving completely in my chosen organic solvent. What should I do?
A3: If you encounter difficulty dissolving JNJ-42165279 powder in an organic solvent, consider the following troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using a fresh, unopened bottle of high-purity, anhydrous solvent. DMSO, for instance, is hygroscopic and can absorb moisture, which can impede dissolution.
-
Gentle Warming: Warm the solution in a water bath set to 30-40°C. Avoid excessive heat to prevent compound degradation.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down compound aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q4: I observed precipitation when diluting my JNJ-42165279 DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower Final Concentration: The final concentration of JNJ-42165279 in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Stepwise Dilution: Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer, perform serial dilutions.
-
pH Adjustment: JNJ-42165279 is more soluble in acidic conditions. If your experimental conditions permit, lowering the pH of the aqueous buffer may improve solubility.[1]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can enhance the solubility of JNJ-42165279.[2] However, always consider the potential effects of the co-solvent on your experimental system.
-
Formulation with Surfactants or Cyclodextrins: For more complex formulations, the use of non-ionic surfactants (e.g., Tween-80) or cyclodextrins can help to create micelles or inclusion complexes that increase the apparent solubility of the compound in aqueous solutions.[3][4]
Troubleshooting Guides
Problem: Difficulty in Preparing a Clear Aqueous Working Solution
This guide provides a systematic approach to troubleshoot issues when preparing a working solution of JNJ-42165279 in an aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving JNJ-42165279.
Data Presentation
Table 1: Solubility of JNJ-42165279 in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.141 mg/mL | [5] |
| Water (pH 7.34) | 0.067 mg/mL | [1] |
| Water (pH 1.15, as bis-HCl salt) | > 100 mg/mL | [1] |
| DMSO | 30 mg/mL | [6] |
| DMF | 30 mg/mL | [6] |
| Ethanol | 30 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a JNJ-42165279 Stock Solution in DMSO
-
Materials:
-
JNJ-42165279 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of JNJ-42165279 powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a bath sonicator for 10-15 minutes.
-
Alternatively, or in addition to sonication, gently warm the solution in a 30-40°C water bath for 5-10 minutes with intermittent vortexing.
-
Once the solution is clear, it is ready for use or storage. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent
-
Materials:
-
JNJ-42165279 stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
Co-solvent (e.g., Ethanol or Propylene Glycol)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of JNJ-42165279 and the final percentage of the co-solvent and DMSO in the aqueous solution. The final DMSO concentration should typically be kept below 0.5% to minimize toxicity in cell-based assays.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
Add the calculated volume of the co-solvent to the aqueous buffer and mix well.
-
While vortexing the buffer/co-solvent mixture, slowly add the required volume of the JNJ-42165279 DMSO stock solution drop by drop.
-
Continue to vortex for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Signaling Pathway
JNJ-42165279 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[7][8] The primary role of FAAH is the degradation of endogenous fatty acid amides, such as anandamide (AEA). By inhibiting FAAH, JNJ-42165279 leads to an increase in the levels of anandamide, which can then exert its biological effects, primarily through the activation of cannabinoid receptors (CB1 and CB2).
Caption: Mechanism of action of JNJ-42165279.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing JNJ-42165279 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of JNJ-42165279 for in vitro experiments.
Understanding JNJ-42165279
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4][5] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous signaling lipids, which play crucial roles in pain, inflammation, and mood regulation.[4][5] JNJ-42165279 is a covalent inhibitor, but it is described as slowly reversible.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for JNJ-42165279 from in vitro studies.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human (recombinant FAAH) | 70 nM | [6] |
| IC₅₀ | Rat (recombinant FAAH) | 313 nM | [6] |
| Selectivity | >50 receptors, enzymes, transporters, and ion channels | No significant inhibition at 10 µM | [1] |
| Solubility in DMSO | N/A | 82 mg/mL (199.61 mM) | [6] |
| Solubility in Ethanol | N/A | 82 mg/mL | [6] |
| Solubility in Water | N/A | Insoluble | [6] |
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the signaling pathway affected by JNJ-42165279.
Experimental Protocols
Detailed Protocol for In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of JNJ-42165279 on FAAH in cell lysates. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.
Materials:
-
Cells expressing FAAH (e.g., HEK293 cells overexpressing human FAAH, or cell lines with high endogenous FAAH expression)
-
JNJ-42165279
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold FAAH assay buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Preparation:
-
Prepare a stock solution of JNJ-42165279 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of JNJ-42165279 in FAAH assay buffer to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO).
-
Prepare the FAAH substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
To each well of the 96-well plate, add:
-
Cell lysate (diluted in assay buffer to a final concentration of 5-20 µg protein/well).
-
JNJ-42165279 dilution or vehicle.
-
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for 15-30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the JNJ-42165279 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for Optimizing JNJ-42165279 Concentration
The following diagram outlines a typical workflow for determining the optimal concentration of JNJ-42165279 for a cell-based experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no FAAH inhibition | - Incorrect JNJ-42165279 concentration: Errors in dilution calculations. - Degraded compound: Improper storage or handling.[1] - Low FAAH expression in cells: The chosen cell line may not express sufficient levels of FAAH. | - Verify all calculations and prepare fresh dilutions. - Store JNJ-42165279 stock solutions at -20°C or -80°C and protect from light.[1] Prepare fresh working solutions for each experiment. - Use a cell line known to have high FAAH expression or consider transiently overexpressing FAAH. |
| High variability between replicates | - Inconsistent pipetting: Inaccurate dispensing of small volumes. - Compound precipitation: JNJ-42165279 is insoluble in aqueous solutions and may precipitate in the assay buffer.[6] - Cell clumping: Uneven distribution of cells in the wells. | - Use calibrated pipettes and ensure proper mixing. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Visually inspect for precipitation. - Ensure a single-cell suspension before plating. |
| Unexpected cytotoxicity | - High DMSO concentration: The vehicle used to dissolve JNJ-42165279 can be toxic to cells at high concentrations. - Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be completely ruled out.[1] | - Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line. - Use the lowest effective concentration of JNJ-42165279 as determined by your dose-response experiments. |
| Compound instability in culture media | - Hydrolytic instability: JNJ-42165279 has shown some hydrolytic instability at various pH levels over time.[1] | - For long-term experiments, consider replenishing the media with fresh JNJ-42165279 at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of JNJ-42165279?
A1: It is recommended to prepare a high-concentration stock solution of JNJ-42165279 in a non-aqueous solvent such as DMSO or ethanol.[6] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q2: What is a good starting concentration range for my in vitro experiments?
A2: Based on its IC₅₀ value for human FAAH (70 nM), a good starting point for a dose-response experiment would be a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).[6] This will help you determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that JNJ-42165279 is active in my cell-based assay?
A3: The most direct way to confirm the activity of JNJ-42165279 is to measure the levels of anandamide in your cell culture. After treating your cells with JNJ-42165279, you should observe a dose-dependent increase in anandamide levels in either the cell lysates or the culture supernatant. This can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q4: Is JNJ-42165279 selective for FAAH?
A4: Yes, JNJ-42165279 has been shown to be highly selective for FAAH. In a screening panel of over 50 other enzymes, receptors, transporters, and ion channels, it did not show significant inhibition at a concentration of 10 µM.[1]
Q5: Are there any known off-target effects I should be aware of?
A5: While JNJ-42165279 is highly selective, it is always good practice to consider potential off-target effects, especially when using high concentrations. The tragic outcome of a clinical trial with a different FAAH inhibitor, BIA 10-2474, highlighted the importance of thorough preclinical safety assessment, including the evaluation of potential off-target activities. However, no serious adverse events were reported in clinical trials with JNJ-42165279.[3]
Q6: What is the mechanism of inhibition of JNJ-42165279?
A6: JNJ-42165279 is a covalent but slowly reversible inhibitor of FAAH.[1][3] It acts as a substrate for the enzyme and inhibits its activity by covalently binding to the catalytic site. The enzyme activity can be slowly restored through the hydrolysis of the bound drug fragment.[4]
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting STING Pathway Activation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with activating the Stimulator of Interferon Genes (STING) pathway in their experiments.
Critical Clarification: JNJ-42165279 and STING Activation
A crucial point to address is the function of JNJ-42165279. Contrary to the premise of the topic, JNJ-42165279 is not a STING agonist. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[1][2][3][4]. The primary role of FAAH is to break down fatty acid amides, including the endocannabinoid anandamide[3][5]. By inhibiting FAAH, JNJ-42165279 increases the levels of these fatty acid amides[1][6]. Its development has been focused on conditions like anxiety disorders, major depressive disorder, and autism spectrum disorder[4][5][7].
Therefore, the lack of STING activation when using JNJ-42165279 is the expected outcome as its mechanism of action does not involve the STING pathway.
General Troubleshooting Guide for STING Activation
This guide provides troubleshooting for experiments using genuine STING agonists (e.g., cGAMP, diABZI).
Frequently Asked Questions (FAQs)
Q1: I am not observing any downstream STING activation (e.g., no IFN-β production or IRF3 phosphorylation) after treating my cells with a known STING agonist. What are the possible reasons?
A1: Several factors could contribute to the lack of STING activation. Here's a systematic approach to troubleshooting:
-
Cell Line Issues:
-
Low or Absent STING Expression: Not all cell lines express STING at sufficient levels for robust activation. For instance, some B-cell lymphoma cell lines have undetectable or extremely low levels of STING mRNA and protein[8][9]. HEK293T cells are also known to lack endogenous STING expression[10].
-
STING Polymorphisms: Different human STING alleles exist, and some may respond differently to certain agonists[11].
-
Pathway Component Deficiencies: Ensure your cell line expresses all necessary downstream signaling components like TBK1 and IRF3.
-
-
Compound-Related Problems:
-
Poor Cell Permeability: Natural STING agonists like cyclic dinucleotides (CDNs) are negatively charged and hydrophilic, leading to poor cell membrane permeability[12][13][14]. This often necessitates the use of transfection reagents or specialized delivery systems.
-
Compound Instability/Degradation: Ensure the STING agonist is properly stored and handled to prevent degradation. Some compounds may be sensitive to light or repeated freeze-thaw cycles.
-
Incorrect Agonist for the Species: Some STING agonists are species-specific. For example, DMXAA activates murine STING but not human STING[13][15].
-
-
Experimental Setup Flaws:
-
Suboptimal Agonist Concentration: The effective concentration (EC50) for STING agonists can be in the high micromolar range for in vitro studies, especially for CDNs without transfection[12]. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The kinetics of STING activation can vary. Ensure you are harvesting cells or supernatants at the appropriate time points to detect the desired readout.
-
Issues with Readout Assay: The assay used to measure STING activation (e.g., ELISA, Western blot) may not be sensitive enough or may be performed incorrectly.
-
Q2: My positive control (e.g., a known potent STING agonist) is not working in my assay. What should I do?
A2: If your positive control fails, the issue likely lies with the experimental system rather than the specific compound you are testing. Revisit the points in A1, paying close attention to the cell line integrity, assay performance, and the possibility of reagent degradation.
Q3: How can I confirm that my cells are competent for STING activation?
A3: To validate your cell line, you can:
-
Verify STING Expression: Check for STING mRNA and protein expression using RT-qPCR and Western blotting, respectively.
-
Use a Potent, Permeable Agonist: Treat the cells with a well-characterized, cell-permeable STING agonist as a positive control.
-
Transfect with STING Expression Vector: For STING-negative cell lines like HEK293T, you can transiently or stably transfect a plasmid encoding STING[16].
Troubleshooting Decision Tree
Here is a logical workflow to diagnose issues with STING activation experiments.
Data Presentation: STING Expression in Common Cell Lines
The expression of STING is a critical determinant of a cell's responsiveness to agonists. The following table summarizes STING expression in some commonly used cell lines.
| Cell Line | Cell Type | STING Expression Level | Reference |
| THP-1 | Human monocytic | High | [11][17] |
| RAW 264.7 | Murine macrophage | Expressed | [18] |
| K562 | Human myeloid leukemia | High | [17] |
| T-cell NHL lines | Human T-cell lymphoma | Generally High | [8][9] |
| B-cell NHL lines | Human B-cell lymphoma | Undetectable or Very Low | [8][9] |
| HEK293T | Human embryonic kidney | None (endogenous) | [10][16] |
| HFF-1 | Human foreskin fibroblast | Expressed | [10] |
| HeLa | Human cervical cancer | Expressed | [10] |
Note: Expression levels can vary between different sources and culture conditions. It is always recommended to verify STING expression in your specific cell line.
Experimental Protocols
Protocol 1: Measurement of IFN-β Production by ELISA
This protocol outlines the steps to quantify secreted IFN-β in cell culture supernatants, a key downstream indicator of STING activation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1) in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the STING agonist at various concentrations. Include a vehicle control and a positive control (e.g., 10 µg/mL 2'3'-cGAMP with a suitable transfection reagent).
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant and store it at -80°C until use.
-
-
ELISA Procedure:
-
Use a commercial Human IFN-β ELISA kit (e.g., from Elabscience or Abcam) and follow the manufacturer's instructions[19][20][21][22].
-
Briefly, this involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: Detection of IRF3 Phosphorylation by Western Blot
Phosphorylation of IRF3 is a critical step in the STING signaling cascade, leading to its dimerization and nuclear translocation[10].
-
Cell Lysis:
-
Seed and treat cells as described in Protocol 1, but for a shorter duration (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins[23][24].
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (e.g., at Ser396) overnight at 4°C[25][26][27].
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total IRF3 and a loading control like β-actin[25].
-
Signaling Pathways and Workflows
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway.
General Experimental Workflow for Testing STING Agonists
This diagram outlines a typical workflow for evaluating a novel compound for STING agonist activity.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sting Is Commonly and Differentially Expressed in T- and Nk-Cell but Not B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 18. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]
- 21. nebiolab.com [nebiolab.com]
- 22. listarfish.it [listarfish.it]
- 23. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phospho-IRF-3 (Ser396) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. mybiosource.com [mybiosource.com]
Addressing off-target effects of JNJ-42165279 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-42165279 in cell culture experiments. The focus is to help identify and address potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-42165279?
A1: JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It acts as a covalently binding but slowly reversible inhibitor.[1] The primary function of FAAH is the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[2] By inhibiting FAAH, JNJ-42165279 leads to an increase in the endogenous levels of these signaling lipids.[2]
Q2: How selective is JNJ-42165279?
A2: Preclinical characterization has shown JNJ-42165279 to be highly selective. In a screening panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 µM.[2] Additionally, it did not show inhibitory effects against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 µM.[2]
Q3: I'm observing a phenotype in my cell culture experiments that isn't consistent with known FAAH signaling. Could this be an off-target effect?
A3: While JNJ-42165279 is highly selective, it's possible that at high concentrations or in specific cellular contexts, off-target effects may occur. Covalent inhibitors, in general, carry a risk of off-target interactions.[3][4] Before concluding an off-target effect, it is crucial to rule out other possibilities:
-
Downstream effects of FAAH inhibition: Increased levels of AEA, PEA, and OEA can activate other receptors and signaling pathways (e.g., cannabinoid receptors CB1 and CB2, TRPV1, PPARs).[5] The observed phenotype might be a secondary consequence of on-target FAAH inhibition.
-
Experimental artifacts: Ensure proper experimental controls are in place, including vehicle controls (e.g., DMSO), and that the observed effect is reproducible.
-
Compound concentration: Using concentrations significantly higher than the IC50 for FAAH increases the likelihood of engaging lower-affinity off-target proteins.[6]
Q4: What are the first steps I should take to troubleshoot an unexpected phenotype?
A4: A systematic approach is recommended:
-
Confirm the phenotype: Repeat the experiment with careful attention to controls and conditions.
-
Perform a dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 of JNJ-42165279 for FAAH, while off-target effects may require higher concentrations.
-
Use a structurally unrelated FAAH inhibitor: If a different, structurally distinct FAAH inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Attempt a phenotypic rescue: If possible, try to rescue the phenotype by genetic means (e.g., overexpressing FAAH) or by modulating downstream pathways known to be affected by FAAH substrates.
Troubleshooting Guides & Experimental Protocols
If initial troubleshooting suggests a potential off-target effect, the following experimental approaches can help identify the unintended target(s).
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of JNJ-42165279 and its effect on its primary substrates.
Table 1: In Vitro Inhibitory Activity of JNJ-42165279
| Target Enzyme | Species | IC50 | Reference |
| FAAH | Human | 70 ± 8 nM | [2] |
| FAAH | Rat | 313 ± 28 nM | [2] |
Table 2: In Vivo Effects of JNJ-42165279 on Endogenous FAAH Substrates
| Substrate | Compartment | Fold Increase (approx.) | Dose/Duration | Reference |
| Anandamide (AEA) | Human Plasma | 5.5 - 10x | 10-100 mg single dose | [7] |
| Oleoylethanolamide (OEA) | Human Plasma | 4.3 - 5.6x | 10-100 mg single dose | [7] |
| Palmitoylethanolamide (PEA) | Human Plasma | 4.3 - 5.6x | 10-100 mg single dose | [7] |
| Anandamide (AEA) | Human CSF | 41 - 77x | 10-75 mg daily for 7 days | [7] |
| Oleoylethanolamide (OEA) | Human CSF | 5.8 - 7.4x | 10-75 mg daily for 7 days | [7] |
Diagrams of Signaling Pathways and Workflows
Caption: Canonical FAAH signaling pathway and the inhibitory action of JNJ-42165279.
Caption: Workflow for troubleshooting unexpected phenotypes observed with JNJ-42165279.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocols
Protocol 1: Phenotypic Rescue by FAAH Overexpression
Objective: To determine if the observed cellular phenotype is due to on-target inhibition of FAAH. This is achieved by overexpressing FAAH, which should "rescue" the cells from the effects of JNJ-42165279 if the phenotype is on-target.
Methodology:
-
Vector Construction: Subclone the coding sequence for human FAAH into a mammalian expression vector with a strong constitutive promoter (e.g., CMV). Include a selectable marker (e.g., puromycin resistance) and/or a fluorescent protein (e.g., GFP) for tracking transfection efficiency. A control vector (e.g., empty vector or GFP only) is essential.
-
Transfection: Transfect the cell line of interest with the FAAH overexpression vector or the control vector using a suitable method (e.g., lipid-based transfection, electroporation).
-
Selection (Optional but Recommended): If a selectable marker is included, select for a stable cell line by treating the transfected cells with the appropriate antibiotic (e.g., puromycin). This will create a homogenous population of cells overexpressing FAAH.
-
Confirmation of Overexpression: Verify FAAH overexpression via Western blot analysis or qPCR.
-
Phenotypic Assay:
-
Plate the FAAH-overexpressing cells and the control cells.
-
Treat both cell lines with a dose-response of JNJ-42165279.
-
Perform the assay that measures the unexpected phenotype (e.g., cell viability, apoptosis, migration).
-
-
Data Analysis: Compare the dose-response curves between the FAAH-overexpressing and control cell lines. A rightward shift in the dose-response curve for the FAAH-overexpressing cells indicates that higher concentrations of JNJ-42165279 are required to elicit the phenotype, supporting an on-target mechanism.
Protocol 2: Broad-Spectrum Kinase Profiling
Objective: To identify potential off-target kinase inhibition by JNJ-42165279.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[8][][10][11][12]
-
Compound Submission: Provide the CRO with a sample of JNJ-42165279 of known purity and concentration.
-
Panel Selection: Choose a kinase panel for screening. A broad "kinome" scan (e.g., >300 kinases) is recommended for initial off-target identification.
-
Screening Concentration: Select an appropriate screening concentration. A concentration of 1 µM or 10 µM is standard for identifying potential off-target interactions.
-
Assay Format: The CRO will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of JNJ-42165279.
-
Data Analysis: The results are typically provided as percent inhibition for each kinase at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) is considered a potential "hit." Follow-up studies, such as determining the IC50 for these hits, are recommended for confirmation.
Protocol 3: Activity-Based Protein Profiling (ABPP)
Objective: To identify the direct cellular targets of the covalent inhibitor JNJ-42165279 in an unbiased manner within a complex proteome.[13][14][15]
Methodology: This protocol describes a competitive ABPP experiment.
-
Cell Treatment: Treat your cultured cells with JNJ-42165279 at a concentration that elicits the phenotype of interest. Include a vehicle-treated control group. Incubate for a sufficient time to allow target engagement.
-
Lysate Preparation: Harvest and lyse the cells in a suitable buffer (e.g., Tris-buffered saline) without detergents that would denature proteins. Determine the protein concentration of the lysate.
-
Probe Labeling: Incubate the lysates with a broad-spectrum activity-based probe that targets the same class of enzymes as FAAH (serine hydrolases). A commonly used probe is fluorophosphonate-biotin (FP-biotin). The probe will covalently label the active site of serine hydrolases that are not already blocked by JNJ-42165279.
-
Enrichment of Labeled Proteins: Use streptavidin-conjugated beads to capture the biotin-labeled proteins from the lysate. Wash the beads extensively to remove non-specifically bound proteins.
-
Proteolytic Digestion: Perform on-bead digestion of the captured proteins using trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomic software to identify and quantify the proteins in both the JNJ-42165279-treated and vehicle-treated samples. Off-target proteins will be identified by a significant reduction in their abundance in the JNJ-42165279-treated sample compared to the control, as the inhibitor prevented the probe from binding.
Protocol 4: RNA-Seq Analysis of Cellular Response
Objective: To obtain a global view of transcriptional changes induced by JNJ-42165279 and to identify perturbed signaling pathways that may be independent of FAAH.[16][17][18][19][20]
Methodology:
-
Experimental Design:
-
Groups: Include at least three groups: untreated cells, vehicle-treated cells, and JNJ-42165279-treated cells.
-
Replicates: Use a minimum of three biological replicates for each group to ensure statistical power.
-
Time Points: Consider multiple time points to capture both early and late transcriptional responses.
-
-
Cell Treatment and RNA Extraction: Treat cells as per the experimental design. Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform. The required sequencing depth will depend on the experimental goals.[17]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the JNJ-42165279-treated group compared to the vehicle control.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched among the differentially expressed genes. This can provide insights into the potential off-target effects of the compound.
-
References
- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. emea.illumina.com [emea.illumina.com]
- 19. bio-rad.com [bio-rad.com]
- 20. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
Technical Support Center: JNJ-42165279 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-42165279 in animal models. The information is intended to help minimize potential complications and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-42165279?
A1: JNJ-42165279 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] It works by covalently inactivating the FAAH enzyme, which is responsible for the degradation of endogenous fatty acid amides like anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[3][4] This inhibition leads to an elevation in the levels of these signaling lipids in both the brain and peripheral tissues.[3][4]
Q2: What is the recommended formulation for JNJ-42165279 in animal studies?
A2: A stable suspension of the free-base of JNJ-42165279 in 0.5% Methocel has been successfully used in preclinical studies.[3] This formulation was found to have a shelf life of over 30 days when stored under refrigerated conditions and protected from light.[3] It is important to note that JNJ-42165279 has shown some hydrolytic instability at various pH levels over time.[3]
Q3: What is the oral bioavailability and pharmacokinetic profile of JNJ-42165279 in rats?
A3: JNJ-42165279 is orally bioavailable.[4] In rats, a 20 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) of 4.2 µM after 1 hour, which decreased to approximately 130 nM by 8 hours.[3] The concentration in the brain was slightly higher than in plasma at Cmax (6.3 µM at 1 hour).[3] The compound exhibits relatively rapid clearance in rats.[3]
Q4: Have any toxicities been reported for JNJ-42165279 in animal models?
A4: The available preclinical and clinical data indicate that JNJ-42165279 has a good safety profile, and no specific safety concerns have been identified in human studies.[5][6] It is highly selective for FAAH over other enzymes, ion channels, transporters, and receptors, which likely contributes to its favorable safety profile.[3][4] In early 2016, as a precautionary measure following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen temporarily suspended dosing in their clinical trials with JNJ-42165279, emphasizing that no serious adverse events had been reported in their studies.[1] The trials have since resumed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy or Unexpectedly Low Compound Exposure | Improper formulation or storage. | Ensure JNJ-42165279 is formulated as a homogenous suspension in 0.5% Methocel and stored refrigerated and protected from light.[3] Prepare fresh formulations regularly. |
| Incorrect dosing technique. | For oral administration, ensure accurate dosing by using oral gavage performed by a trained individual. Verify the volume administered and minimize spillage. | |
| Rapid metabolism in the animal model. | JNJ-42165279 exhibits relatively rapid clearance in rats.[3] Consider the timing of your behavioral or pharmacodynamic assessments relative to the compound's peak plasma concentration (approximately 1 hour post-dose in rats).[3] | |
| Animal Distress During or After Dosing (e.g., agitation, lethargy) | Stress from handling and restraint during dosing. | Habituate the animals to the handling and dosing procedures before the start of the experiment. Consider alternative, less stressful oral dosing methods if precise dosing is not critical.[7][8] |
| Vehicle effects. | Administer the vehicle alone to a control group to differentiate any effects of the vehicle from the test compound. | |
| Off-target effects (unlikely but possible). | Although JNJ-42165279 is highly selective, it is good practice to monitor animals for any unexpected clinical signs.[3] Reduce the dose if adverse effects are observed. | |
| Variability in Experimental Results | Inconsistent dosing volumes or concentrations. | Ensure the formulation is a homogenous suspension and is well-mixed before each dose. Use calibrated equipment for all measurements. |
| Differences in animal age, weight, or strain. | Standardize the animal model characteristics. Randomize animals to treatment groups. | |
| Circadian rhythm effects. | Perform dosing and behavioral testing at the same time each day to minimize variability due to circadian rhythms. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single 20 mg/kg Oral Dose)
| Parameter | Plasma | Brain |
| Cmax | 4.2 µM | 6.3 µM |
| Tmax | 1 hour | 1 hour |
| Concentration at 8 hours | ~130 nM | ~167 nM |
| Data from Keith et al., 2015.[3] |
Table 2: In Vitro Potency of JNJ-42165279
| Enzyme | IC50 |
| Recombinant Human FAAH | 70 ± 8 nM |
| Recombinant Rat FAAH | 313 ± 28 nM |
| Data from Keith et al., 2015.[2] |
Detailed Experimental Protocol
Protocol: Oral Administration of JNJ-42165279 in a Rat Model of Neuropathic Pain
This protocol is based on the methods used to determine the efficacy of JNJ-42165279 in the spinal nerve ligation (SNL) model.[3]
-
Formulation Preparation (0.5% Methocel Suspension):
-
Calculate the required amount of JNJ-42165279 and 0.5% Methocel based on the number of animals, their average weight, and the desired dose (e.g., 22 mg/kg).
-
Weigh the JNJ-42165279 powder accurately.
-
Gradually add the 0.5% Methocel to the powder while triturating to create a smooth paste.
-
Continue to add the remaining vehicle and mix thoroughly to ensure a homogenous suspension.
-
Store the formulation in a light-protected container at 2-8°C. Before each use, allow the suspension to come to room temperature and vortex thoroughly.
-
-
Animal Handling and Dosing:
-
House the animals in compliance with all institutional and national guidelines.
-
Acclimatize the animals to the facility and handling for at least one week prior to the experiment.
-
On the day of dosing, weigh each animal to calculate the precise volume of the formulation to be administered.
-
Administer the JNJ-42165279 suspension or vehicle control via oral gavage using a suitable gauge gavage needle.
-
The volume of administration should be kept to a minimum, ideally 5 mL/kg.[9]
-
-
Post-Administration Monitoring:
-
After administration, return the animals to their home cages and monitor them for any signs of distress or adverse effects for at least the first few hours.
-
Observations should include changes in posture, activity, grooming, and any signs of pain or discomfort.
-
Document all observations.
-
-
Efficacy Assessment:
-
Assess the pharmacodynamic effect (e.g., tactile allodynia in the SNL model) at predetermined time points post-dosing.
-
For the SNL model, efficacy was observed at 30 minutes post-dose.[3]
-
Visualizations
References
- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of JNJ-42165279 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAAH inhibitor, JNJ-42165279. The focus is on improving its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility and stability issues with JNJ-42165279?
A1: JNJ-42165279 is a poorly water-soluble drug, which can pose a significant challenge for achieving adequate oral bioavailability.[1][2][3][4] Its solubility is pH-dependent; it is practically insoluble at neutral pH (0.067 mg/mL at pH 7.34) but has a much higher solubility at acidic pH (> 100 mg/mL at pH 1.15 for the bis-HCl salt).[5] Additionally, JNJ-42165279 exhibits hydrolytic instability at both acidic and neutral pH over extended periods (1-4 weeks).[5]
Q2: Is JNJ-42165279 orally bioavailable?
A2: Yes, JNJ-42165279 is orally bioavailable.[6][7][8] Preclinical studies in rats have demonstrated that it can achieve sufficient plasma and brain concentrations to exert its pharmacological effects.[5][6] However, it exhibits relatively rapid clearance, which may result in a low area under the curve (AUC) and maximum concentration (Cmax).[5]
Q3: What is a recommended formulation for in vivo oral administration of JNJ-42165279 in preclinical models?
A3: A proven and simple formulation for preclinical oral administration is a suspension of the free-base of JNJ-42165279 in 0.5% Methocel (methylcellulose).[5] This formulation was found to have a shelf life of over 30 days when stored refrigerated and protected from light, mitigating the compound's hydrolytic instability.[5]
Q4: What is the mechanism of action of JNJ-42165279?
A4: JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[5][6][9] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[5][10] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous lipids, which then act on cannabinoid receptors and other targets to produce various physiological effects, including analgesia and anxiolysis.[5][11]
Troubleshooting Guide: Low Bioavailability of JNJ-42165279
If you are observing lower than expected plasma concentrations or efficacy in your in vivo studies with JNJ-42165279, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Low Drug Exposure | Poor dissolution of the compound in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving dissolution rate and bioavailability.[2][4] 2. Formulation Optimization: If not already in use, switch to a suspension-based formulation like 0.5% Methocel.[5] For other potential strategies, consider solid dispersions, where the drug is dispersed in a polymer matrix, or lipid-based formulations to enhance solubility.[1][2] |
| Inconsistent Results | Variability in formulation preparation and administration. | 1. Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee consistent dosing. 2. Precise Dosing: Use calibrated equipment for oral gavage to ensure accurate volume administration. |
| Degradation of Compound | Hydrolytic instability of JNJ-42165279. | 1. Fresh Formulations: Prepare formulations fresh, especially if not using a validated stable formulation like the 0.5% Methocel suspension.[5] 2. Proper Storage: Store stock compounds and formulations under recommended conditions (refrigerated and protected from light) to minimize degradation.[5] |
| Rapid Clearance | High first-pass metabolism or rapid elimination. | While difficult to alter the intrinsic properties of the drug, ensure that the dosing regimen is frequent enough to maintain therapeutic concentrations. Consider pharmacokinetic studies to determine the optimal dosing interval. JNJ-42165279 has been shown to have a plasma half-life of 8-14 hours in humans.[8] |
Physicochemical Properties of JNJ-42165279
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇ClF₂N₄O₃ | [12] |
| Molecular Weight | 410.8 g/mol | [12] |
| Water Solubility | 0.141 mg/mL | [13] |
| Solubility at pH 7.34 | 0.067 mg/mL | [5] |
| Solubility at pH 1.15 (bis-HCl salt) | > 100 mg/mL | [5] |
| logP | 2.75 - 3.3 | [13] |
| pKa (Strongest Basic) | 6.01 | [13] |
Experimental Protocol: Preparation of JNJ-42165279 Suspension in 0.5% Methocel
This protocol describes the preparation of a 10 mg/mL suspension of JNJ-42165279 free-base in 0.5% (w/v) Methocel for oral administration in rodents, based on the formulation used in preclinical studies.[5]
Materials:
-
JNJ-42165279 (free-base)
-
Methocel (methylcellulose)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Analytical balance
Procedure:
-
Prepare 0.5% Methocel Vehicle:
-
Weigh the appropriate amount of Methocel to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the final volume of sterile water to 60-70°C.
-
Add the Methocel powder to the hot water and stir until it is thoroughly wetted.
-
Remove from heat and add the remaining volume of cold sterile water.
-
Stir the solution on a stir plate in a cold water bath until it becomes clear and viscous. Store the vehicle at 2-8°C.
-
-
Prepare JNJ-42165279 Suspension:
-
Weigh the required amount of JNJ-42165279 free-base to achieve the desired final concentration (e.g., 100 mg for a 10 mg/mL suspension in a final volume of 10 mL).
-
Place the weighed JNJ-42165279 into a sterile glass beaker or bottle.
-
Add a small amount of the 0.5% Methocel vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% Methocel vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Add a sterile magnetic stir bar and continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Storage and Administration:
-
Store the suspension at 2-8°C, protected from light.[5]
-
Before each administration, thoroughly vortex or stir the suspension to ensure a uniform distribution of the drug.
-
Administer the suspension to the animals using an appropriate-sized oral gavage needle.
-
Visualizations
Caption: Mechanism of action of JNJ-42165279.
Caption: Troubleshooting workflow for JNJ-42165279 bioavailability.
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ-42165279 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Resistance to JNJ-42165279 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to the fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-42165279?
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] It functions by covalently binding to the catalytic site of the FAAH enzyme, leading to its inactivation.[1][4] This inhibition is slowly reversible, allowing for the regeneration of active FAAH over time.[1][4] By inhibiting FAAH, JNJ-42165279 prevents the degradation of fatty acid amides (FAAs), such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA), resulting in their increased concentrations in both the brain and peripheral tissues.[1][3][5]
Q2: What are the potential mechanisms of acquired resistance to JNJ-42165279 in cancer cells?
While specific resistance mechanisms to JNJ-42165279 in cancer cells are not yet extensively documented, based on common mechanisms of drug resistance in oncology, potential reasons for decreased sensitivity include:
-
Target Alteration: Mutations in the FAAH gene that prevent the binding of JNJ-42165279 to the enzyme.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or MRP1 (ABCC1), which can actively pump the drug out of the cell.[6][7]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the effects of FAAH inhibition.[8][9]
-
Altered Drug Metabolism: Increased metabolic inactivation of JNJ-42165279 within the cancer cells.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation that alter the expression of genes involved in drug sensitivity.[8]
Q3: How can I determine if my cancer cell line has developed resistance to JNJ-42165279?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of JNJ-42165279 in the treated cells compared to the parental, sensitive cell line.[10] An increase of 3- to 10-fold or more is generally considered indicative of resistance.[10] This is typically determined using a cell viability assay, such as the CCK-8 or MTT assay.
Troubleshooting Guides
Issue 1: Decreased Efficacy of JNJ-42165279 Over Time
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of JNJ-42165279 in your cell line and compare it to the parental line. An IC50 shift to the right indicates decreased sensitivity. 2. Investigate Mechanism: See the troubleshooting guide on "Identifying the Mechanism of Resistance." |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Use a mycoplasma detection kit to ensure your cultures are not contaminated. |
| Compound Instability | 1. Prepare Fresh Stock Solutions: JNJ-42165279 may have limited stability in solution. Prepare fresh stock solutions from powder for each experiment. 2. Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations. |
Issue 2: Identifying the Mechanism of Resistance
| Potential Mechanism | Experimental Approach |
| Target Alteration (FAAH Mutation) | 1. Sequence FAAH Gene: Extract genomic DNA from resistant cells and sequence the coding region of the FAAH gene to identify potential mutations. 2. Western Blot for FAAH Expression: Compare FAAH protein levels between sensitive and resistant cells to check for altered expression. |
| Increased Drug Efflux | 1. qPCR/Western Blot for ABC Transporters: Quantify the mRNA and protein levels of common drug efflux pumps (e.g., MDR1, MRP1). 2. Efflux Pump Inhibition Assay: Treat resistant cells with JNJ-42165279 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for MDR1) and assess for restoration of sensitivity. |
| Activation of Bypass Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for changes in the activation status of various signaling pathways (e.g., PI3K/Akt, MAPK/ERK). 2. RNA Sequencing: Perform RNA-seq on sensitive and resistant cells to identify differentially expressed genes and altered pathways. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Properties of JNJ-42165279 in Rats
| Parameter | Value | Reference |
| Apparent IC50 (hFAAH) | 70 ± 8 nM | [11] |
| Apparent IC50 (rFAAH) | 313 ± 28 nM | [11] |
| Maximum Plasma Concentration (20 mg/kg p.o.) | 4.2 µM (at 1 hour) | [5] |
| Maximum Brain Concentration (20 mg/kg p.o.) | 6.3 µM (at 1 hour) | [5] |
Table 2: Effect of JNJ-42165279 on Fatty Acid Amide Levels in Humans (Single Dose)
| FAA | Fold Increase in Plasma (10-100 mg) | Reference |
| Anandamide (AEA) | 5.5 - 10 | [12] |
| Oleoyl ethanolamide (OEA) | 4.3 - 5.6 | [12] |
| Palmitoyl ethanolamide (PEA) | 4.3 - 5.6 | [12] |
Experimental Protocols
Protocol 1: Generation of a JNJ-42165279-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of JNJ-42165279.[13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
JNJ-42165279
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8 or MTT)
Procedure:
-
Determine the Initial IC50:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of JNJ-42165279 concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Drug Treatment:
-
Culture the parental cells in a medium containing JNJ-42165279 at a concentration equal to the IC10 or IC20 of the parental line.
-
-
Gradual Dose Escalation:
-
When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the concentration of JNJ-42165279 by 1.5- to 2-fold.[10]
-
If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
-
Establishment of Resistance:
-
Continue this stepwise increase in drug concentration until the cells are able to proliferate in a concentration of JNJ-42165279 that is at least 10-fold higher than the initial IC50.
-
-
Characterization of the Resistant Line:
-
Perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Calculate the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Western Blot for FAAH and ABC Transporter Expression
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FAAH, anti-MDR1, anti-MRP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Mechanism of action of JNJ-42165279.
Caption: Workflow for investigating and overcoming resistance.
Caption: Logic for combination therapy approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
JNJ-42165279 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-42165279. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for JNJ-42165279?
A1: For long-term stability, JNJ-42165279 should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[2] |
Q2: How should I handle JNJ-42165279 upon receipt?
A2: JNJ-42165279 is shipped at room temperature for continental US deliveries.[1] Upon receipt, it is recommended to store the compound as per the long-term storage conditions mentioned above.
Q3: My JNJ-42165279 solution appears to have precipitated. What should I do?
A3: If precipitation or phase separation is observed during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is crucial to ensure the compound is fully dissolved to maintain concentration accuracy in your experiments. For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.[2]
Q4: What is the known stability of JNJ-42165279 in different conditions?
A4: JNJ-42165279 exhibits some instabilities under specific conditions. Researchers should be aware of the following:
-
Hydrolytic Instability: The compound shows some hydrolytic instability at a pH range of 2–10 at both 22°C and 2°C over a period of 1–4 weeks.[3] The primary hydrolysis products are 1 and 3-amino-4-chloropyridine.[3]
-
Light Sensitivity: In its solid form, JNJ-42165279 undergoes slight degradation when exposed to fluorescent light.[3] It is stable under UVA light.[3] It is best practice to protect all solutions from light.
-
Formulation Stability: A suspension of the free-base of JNJ-42165279 in 0.5% Methocel has a shelf life of over 30 days when stored refrigerated and protected from light.[3]
Q5: What solvents are recommended for preparing JNJ-42165279 solutions?
A5: JNJ-42165279 is soluble in the following solvents:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment, especially for in vivo studies.[2] |
| Inaccurate solution concentration due to incomplete dissolution. | Visually inspect the solution for any precipitate. If present, use gentle heating or sonication to ensure complete dissolution.[2] | |
| Precipitation in aqueous buffers | Low aqueous solubility of JNJ-42165279. | When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. The final concentration of DMSO should be kept as low as possible. For in vivo formulations, a suspension in 0.5% Methocel can be considered for improved stability.[3] |
| Loss of compound activity over time in prepared solutions | Hydrolytic degradation, especially in non-neutral pH buffers. | Prepare fresh solutions before each experiment. If solutions need to be stored for a short period, aliquot and store at -80°C and use within a limited time. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Forced Degradation Study Protocol (General Procedure)
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While a specific validated HPLC method for JNJ-42165279 was not found in the public domain, a general protocol is provided below.
-
Preparation of Stock Solution: Prepare a stock solution of JNJ-42165279 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for an extended period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV or MS detection, to identify and quantify any degradation products.
High-Performance Liquid Chromatography (HPLC) Method Template
The following are typical starting parameters for developing a stability-indicating HPLC method for a small molecule like JNJ-42165279. Method optimization and validation are required.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Signaling Pathway
JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[5] By inhibiting FAAH, JNJ-42165279 increases the levels of AEA, thereby enhancing endocannabinoid signaling.
Caption: FAAH Signaling Pathway and Inhibition by JNJ-42165279.
References
- 1. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from JNJ-42165279 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving JNJ-42165279.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-42165279?
A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] It acts by covalently binding to the catalytic site of FAAH, thereby preventing the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][3] This leads to an increase in the concentration of these FAAs in both the central and peripheral nervous systems.[1][4]
Q2: What are the expected downstream effects of FAAH inhibition by JNJ-42165279?
A2: By increasing the levels of endocannabinoids like anandamide, JNJ-42165279 is expected to enhance the activation of cannabinoid receptors, primarily CB1 receptors in the brain. This modulation of the endocannabinoid system is hypothesized to have therapeutic potential for mood and anxiety disorders.[4] In preclinical models, this has been associated with analgesic properties.[5][6]
Q3: Is JNJ-42165279 a reversible or irreversible inhibitor?
A3: JNJ-42165279 is described as a covalently binding but slowly reversible inhibitor of FAAH.[2] The enzyme activity is restored through the slow hydrolysis of the drug fragment from the active site.[1]
Q4: What is the selectivity profile of JNJ-42165279?
A4: JNJ-42165279 is highly selective for FAAH. In a screening panel of 50 other receptors, enzymes, transporters, and ion channels, it did not produce significant inhibition at a concentration of 10 μM.[5][6] It also did not show inhibitory effects on key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[5][6]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Lack of expected biological effect despite confirmed FAAH inhibition.
-
Possible Cause 1: Suboptimal Efficacy at the Cellular or System Level. Even with complete FAAH inhibition, the desired downstream biological effect may not be achieved. Clinical studies have shown that while JNJ-42165279 effectively inhibits FAAH and increases FAA levels, this does not always translate to statistically significant improvements in primary clinical endpoints.[7][8][9] For example, in a study on Social Anxiety Disorder, the primary endpoint was not met despite evidence of target engagement.[9][10]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Directly measure the levels of FAAH substrates (e.g., anandamide, PEA, OEA) in your experimental system (e.g., cell lysate, plasma, brain tissue) to confirm that JNJ-42165279 is effectively inhibiting FAAH activity. A significant increase in these substrates is expected.[4]
-
Assess Downstream Signaling: Investigate signaling pathways downstream of cannabinoid receptor activation. For instance, you could measure changes in cyclic AMP (cAMP) levels or the phosphorylation status of relevant kinases.
-
Consider Context-Dependent Effects: The effects of FAAH inhibition can be context-dependent. The baseline level of endocannabinoid tone in your experimental model may influence the magnitude of the response to JNJ-42165279.
-
Review Dosing and Exposure: In a clinical study for social anxiety disorder, it was suggested that trough concentrations of 25 mg once daily may have been insufficient to completely inhibit FAAH activity, potentially leading to suboptimal efficacy.[3][9] Ensure your in vitro or in vivo model achieves and maintains sufficient concentrations of JNJ-42165279 for sustained FAAH inhibition.
-
Issue 2: High variability in experimental readouts between samples or subjects.
-
Possible Cause 1: Pharmacokinetic Variability. There can be significant inter-individual variability in the plasma concentrations of JNJ-42165279. Studies have shown a strong correlation between plasma trough concentrations of the drug and plasma anandamide levels.[3][11] This suggests that differences in drug metabolism and clearance can lead to varied levels of FAAH inhibition and, consequently, variable biological effects.
-
Troubleshooting Steps:
-
Measure Drug Concentrations: If possible, measure the concentration of JNJ-42165279 in your samples (e.g., plasma, cell culture media) to correlate exposure with your experimental readouts.
-
Normalize to FAAH Substrate Levels: As a surrogate for target engagement, measure the levels of anandamide or other FAAs and use this as a covariate in your data analysis.
-
Standardize Experimental Conditions: Ensure consistent dosing schedules, administration routes, and sampling times in in vivo experiments. For in vitro work, carefully control cell density, passage number, and incubation times.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High Concentrations Leading to Non-Specific Effects. While JNJ-42165279 is highly selective at therapeutic concentrations,[5][6] very high concentrations in in vitro systems could potentially lead to off-target effects or cellular stress.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of JNJ-42165279 that effectively inhibits FAAH without causing non-specific effects in your system. The IC50 for human FAAH is approximately 70 nM.[2]
-
Include Appropriate Controls: Use vehicle-only controls and consider a negative control compound with a similar chemical structure but no FAAH inhibitory activity.
-
Assess Cell Viability: Use standard assays (e.g., MTT, LDH) to monitor for any potential cytotoxicity at the concentrations of JNJ-42165279 used in your experiments.
-
Consider the Precautionary Principle: Following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen temporarily suspended trials of JNJ-42165279 as a precautionary measure, although no serious adverse events had been reported for JNJ-42165279.[2] This highlights the importance of careful safety and toxicity assessments for this class of compounds.
-
Quantitative Data Summary
Table 1: Summary of JNJ-42165279 Efficacy in a Phase 2 Study for Social Anxiety Disorder (SAD)
| Endpoint | JNJ-42165279 (25 mg daily) | Placebo | p-value |
| Mean Change from Baseline in LSAS Total Score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not Significant |
| Subjects with ≥30% Improvement in LSAS Total Score | 42.4% | 23.6% | 0.04 |
| Subjects with CGI-I Score of "Much" or "Very Much Improved" | 44.1% | 23.6% | 0.02 |
LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation. Data from a 12-week, double-blind, placebo-controlled study.[3][9]
Table 2: Summary of JNJ-42165279 Efficacy in a Phase 2 Study for Autism Spectrum Disorder (ASD)
| Primary Endpoint (Change from Baseline to Day 85) | JNJ-42165279 (25 mg, twice-daily) vs. Placebo p-value |
| Autism Behavior Inventory (ABI) Core Domain (ABI-CD) | 0.284 |
| ABI-Social Communication (ABI-SC) | 0.290 |
| ABI-Repetitive/Restrictive Behavior (ABI-RB) | 0.231 |
Data from a 12-week, double-blind, placebo-controlled study in adolescents and adults with ASD.[7][8]
Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers
| Dose | Peak Increase in Plasma Anandamide (AEA) | Brain FAAH Occupancy at Cmax |
| 10 mg (single dose) | ~5.5-fold | 96-98% |
| 25 mg (single dose) | ~10-fold | 96-98% |
| 50 mg (single dose) | ~10-fold | 96-98% |
Data from a multiple-ascending dose and PET study.[4]
Experimental Protocols
Protocol 1: General In Vitro FAAH Inhibition Assay
-
Enzyme Source: Recombinant human or rat FAAH.
-
Substrate: A suitable fluorescent or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Inhibitor: JNJ-42165279 dissolved in a suitable solvent (e.g., DMSO). Prepare a serial dilution to determine the IC50.
-
Assay Buffer: A suitable buffer system (e.g., Tris-HCl with EDTA and BSA).
-
Procedure: a. Pre-incubate the FAAH enzyme with varying concentrations of JNJ-42165279 for a defined period (e.g., 15-30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress (e.g., increase in fluorescence or radioactivity) over time using a plate reader. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Assessment of FAA Levels in Plasma or Tissue
-
Sample Collection: Collect blood in tubes containing an appropriate anticoagulant and protease inhibitors. For tissue samples, flash-freeze in liquid nitrogen immediately after collection.
-
Lipid Extraction: a. Homogenize tissue samples in a suitable solvent system (e.g., chloroform:methanol). b. For plasma, perform a liquid-liquid extraction with a non-polar solvent. c. Include deuterated internal standards for accurate quantification.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.
-
Quantification: a. Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a multiple reaction monitoring (MRM) method for the specific detection and quantification of anandamide, PEA, OEA, and the internal standards. c. Generate a standard curve using known concentrations of the analytes to calculate the concentrations in the samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 11. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting JNJ-42165279 treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FAAH inhibitor JNJ-42165279.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-42165279?
A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] It acts as a substrate for FAAH and inhibits its activity through covalent binding to the catalytic site.[2] This inhibition is slowly reversible, allowing for the regeneration of the active enzyme after the drug is cleared.[2] By inhibiting FAAH, JNJ-42165279 prevents the degradation of endogenous fatty acid amides (FAAs), such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), leading to their increased concentrations in both the central nervous system and the periphery.[3][4]
Q2: What is the recommended dose and treatment duration for JNJ-42165279 in preclinical and clinical studies?
A2: The optimal dose and duration of JNJ-42165279 treatment depend on the specific research question and model system.
-
Preclinical: In a rat model of neuropathic pain, an ED90 of 22 mg/kg was reported, corresponding to a plasma concentration of 2.5 µM at 30 minutes post-dose.[5]
-
Clinical:
-
In healthy volunteers, single doses of 10 mg and higher resulted in near-complete (>96%) occupancy of brain FAAH.[6] A dose of 25 mg once daily was used in a 12-week study for social anxiety disorder.[2][7] However, trough concentrations at this dose appeared insufficient for complete and sustained FAAH inhibition, potentially leading to suboptimal efficacy.[2][7]
-
A phase 2 study in adolescents and adults with autism spectrum disorder used a dose of 25 mg twice daily for 12 weeks.[8][9]
-
Researchers should consider that while high brain FAAH occupancy is achieved at relatively low doses, sustained inhibition of peripheral FAAH and maximal increases in plasma FAAs may require higher doses or different dosing schedules.[6]
Q3: How can I assess the pharmacodynamic effects of JNJ-42165279 in my experiments?
A3: The pharmacodynamic effects of JNJ-42165279 can be assessed through several key measurements:
-
FAAH Activity: Directly measure FAAH activity in relevant tissues (e.g., brain homogenates, peripheral blood mononuclear cells) using a fluorometric assay.
-
FAA Levels: Quantify the concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in plasma, cerebrospinal fluid (CSF), or tissue homogenates using LC-MS/MS. A significant increase in these analytes indicates successful target engagement.
-
Brain FAAH Occupancy: In non-human primates and humans, positron emission tomography (PET) imaging with the radiotracer [11C]MK3168 can be used to determine the degree of FAAH occupancy in the brain.[5][6]
Troubleshooting Guides
Issue 1: Suboptimal or lack of efficacy observed despite treatment with JNJ-42165279.
| Possible Cause | Troubleshooting Step |
| Insufficient FAAH Inhibition | Verify target engagement by measuring FAAH activity in a relevant tissue or by quantifying plasma/CSF levels of fatty acid amides (AEA, OEA, PEA). A lack of significant change from baseline suggests a potential issue with dosing or drug administration. Consider increasing the dose or adjusting the dosing frequency. In a clinical study for social anxiety disorder, a 25 mg once-daily dose led to trough concentrations that were insufficient for complete FAAH inhibition.[2][7] |
| Inappropriate Treatment Duration | The onset of therapeutic effects may vary depending on the condition being studied. For chronic conditions, a longer treatment duration may be necessary. Clinical trials have typically employed treatment durations of 12 weeks.[7][8][9] |
| Pharmacokinetic Variability | Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable exposures. Measure plasma concentrations of JNJ-42165279 to ensure adequate drug levels are achieved. |
| Model-Specific Factors | The underlying pathology of the experimental model may not be responsive to FAAH inhibition. Re-evaluate the rationale for using an FAAH inhibitor in your specific model. |
Issue 2: High variability in fatty acid amide (FAA) measurements.
| Possible Cause | Troubleshooting Step |
| Sample Collection and Handling | FAAs are lipids that can be prone to degradation. Ensure a standardized and rapid sample collection and processing protocol. Use appropriate collection tubes and immediately process or freeze samples at -80°C. For plasma collection, use of protease inhibitors may be considered. |
| Analytical Method Sensitivity | The analytical method, typically LC-MS/MS, must be sensitive enough to detect baseline and post-treatment levels of FAAs. Verify the lower limit of quantification (LLOQ) of your assay. |
| Biological Variability | FAA levels can be influenced by diet, stress, and circadian rhythms. Standardize experimental conditions as much as possible to minimize biological variability. |
Quantitative Data Summary
Table 1: Pharmacokinetics of JNJ-42165279 in Healthy Volunteers
| Parameter | Value | Reference |
| Mean Plasma Half-life | 8.14–14.1 hours | [6] |
| Accumulation Ratio (Cmax) | 98–156% (after 10 days) | [6] |
| Accumulation Ratio (AUC) | 144–337% (after 10 days) | [6] |
Table 2: Brain FAAH Occupancy after Single Doses of JNJ-42165279 in Healthy Volunteers
| Dose | Brain FAAH Occupancy (at Cmax) | Reference |
| 2.5 mg | >50% (at trough) | [6] |
| 5 mg | Appreciable occupancy | [6] |
| 10 mg | 96–98% | [6] |
| 25 mg | 96–98% | [6] |
| 50 mg | 96–98% | [6] |
Table 3: Fold-Increase in Plasma Fatty Acid Amides (FAAs) after JNJ-42165279 Treatment in Healthy Volunteers
| FAA | Single Dose (10-100 mg) | Daily Dosing for 10 days (25-100 mg) | Reference |
| Anandamide (AEA) | 5.5–10-fold | Similar to single dose | [6] |
| Oleoylethanolamide (OEA) | 4.3–5.6-fold | Similar to single dose | [6] |
| Palmitoylethanolamide (PEA) | 4.3–5.6-fold | Similar to single dose | [6] |
Table 4: Fold-Increase in Cerebrospinal Fluid (CSF) Fatty Acid Amides (FAAs) after 7 Days of JNJ-42165279 Treatment in Healthy Volunteers
| FAA | 10 mg | 25 mg | 75 mg | Reference |
| Anandamide (AEA) | ~45-fold | ~41-fold | ~77-fold | [6] |
| Oleoylethanolamide (OEA) | ~6.6-fold | ~5.8-fold | ~7.4-fold | [6] |
Experimental Protocols
1. Fluorometric FAAH Activity Assay (General Protocol)
This protocol is based on commercially available kits and can be adapted for measuring FAAH activity in tissue homogenates or cell lysates.
-
Principle: FAAH hydrolyzes a non-fluorescent substrate, releasing a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC), which is measured kinetically.
-
Materials:
-
96-well white microplate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
FAAH Positive Control (recombinant human FAAH)
-
FAAH Inhibitor (for background control)
-
Sample (tissue homogenate or cell lysate)
-
Fluorescence microplate reader (Ex/Em = 340-360/450-465 nm)
-
-
Procedure:
-
Prepare samples by homogenizing tissue or lysing cells in ice-cold FAAH Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Add samples, positive controls, and background controls to the wells of the microplate.
-
Prepare a reaction mix containing FAAH Assay Buffer and the FAAH substrate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure fluorescence kinetically for 30-60 minutes.
-
Calculate the rate of the reaction (change in fluorescence over time) for each sample and normalize to the protein concentration.
-
2. Quantification of JNJ-42165279 and Fatty Acid Amides by LC-MS/MS (General Workflow)
-
Principle: Liquid chromatography is used to separate the analytes of interest from the biological matrix, followed by tandem mass spectrometry for sensitive and specific quantification.
-
Sample Preparation:
-
For plasma or CSF, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
For tissue samples, homogenize in an appropriate buffer followed by liquid-liquid extraction or solid-phase extraction.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions for each analyte (JNJ-42165279, AEA, OEA, PEA, and their respective stable isotope-labeled internal standards).
-
Quantify the analytes by comparing the peak area ratios of the analyte to its internal standard against a calibration curve.
-
3. Brain FAAH Occupancy by PET Imaging (Conceptual Workflow)
-
Principle: A radiolabeled tracer that binds to FAAH ([11C]MK3168) is administered, and its distribution in the brain is measured using a PET scanner. A baseline scan is performed without the drug, and a second scan is performed after administration of JNJ-42165279. The reduction in the tracer's signal in the post-treatment scan reflects the occupancy of FAAH by JNJ-42165279.
-
Procedure:
-
Baseline Scan:
-
The subject undergoes a PET scan following the intravenous injection of [11C]MK3168.
-
Dynamic images are acquired over a period of time (e.g., 90 minutes).
-
-
Washout Period: A sufficient time is allowed for the radiotracer to clear from the system.
-
JNJ-42165279 Administration: A single or multiple doses of JNJ-42165279 are administered.
-
Post-Treatment Scan:
-
At the time of expected peak plasma concentration or at a specific time point post-dose, the subject undergoes a second PET scan with [11C]MK3168.
-
-
Data Analysis:
-
The PET images from the baseline and post-treatment scans are co-registered and analyzed.
-
The binding potential of the tracer in various brain regions is calculated for both scans.
-
FAAH occupancy is calculated as the percentage reduction in binding potential from the baseline to the post-treatment scan.
-
-
Visualizations
Caption: Mechanism of action of JNJ-42165279.
Caption: General experimental workflow for assessing JNJ-42165279.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-42165279 versus other DDX3 inhibitors in preclinical models
An important clarification regarding the topic is necessary. The initial request compares JNJ-42165279 with other DDX3 inhibitors. However, based on comprehensive preclinical data, JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) and does not target the DEAD-box helicase 3 (DDX3) enzyme.[1][2][3][4] This guide will, therefore, focus on a comparative analysis of prominent DDX3 inhibitors that have been evaluated in preclinical models, as a direct comparison with JNJ-42165279 within the same inhibitor class is not applicable.
This guide provides a comparative overview of key DDX3 inhibitors—RK-33, NZ51, and FHP01—based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DDX3.
Introduction to DDX3 as a Therapeutic Target
DEAD-box RNA helicase 3 (DDX3) is a crucial enzyme involved in multiple aspects of RNA metabolism, including transcription, splicing, and translation initiation.[5] Its dysregulation has been implicated in the progression of various cancers and viral infections, making it an attractive target for therapeutic intervention.[5][6] Several small molecule inhibitors have been developed to target the ATPase and helicase activities of DDX3, with some showing promising preclinical efficacy.[5][7]
Comparative Preclinical Performance of DDX3 Inhibitors
The following tables summarize the available quantitative data on the preclinical performance of RK-33, NZ51, and FHP01.
Table 1: In Vitro Cytotoxicity of DDX3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RK-33 | A549 | Lung Cancer | 4.4 - 8.4 | [8] |
| H1299 | Lung Cancer | 4.4 - 8.4 | [8] | |
| H23 | Lung Cancer | 4.4 - 8.4 | [8] | |
| H460 | Lung Cancer | 4.4 - 8.4 | [8] | |
| H3255 (low DDX3) | Lung Cancer | > 25 | [8] | |
| MCF-7 | Breast Cancer | Not specified | [5] | |
| NZ51 | MCF-7 | Breast Cancer | Not specified | [9] |
| MDA-MB-468 | Breast Cancer | Not specified | [9] | |
| MDA-MB-231 | Breast Cancer | Not specified | [9] | |
| FHP01 | TNBC cells | Breast Cancer | Not specified | [10] |
Table 2: In Vivo Efficacy of DDX3 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Outcome | Reference |
| RK-33 | Autochthonous lung tumor model (Twist1/KrasG12D) | Lung Cancer | Promotes tumor regression in combination with radiation | [8] |
| Orthotopic human xenograft model | Lung Cancer | Promotes tumor regression in combination with radiation | [8] | |
| Mouse model | Breast Cancer Bone Metastasis | Eliminated evidence of bone metastases and prevented seeding to other organs | [11] | |
| NZ51 | Preclinical breast cancer model | Breast Cancer | Less efficient in controlling tumor growth compared to in vitro results | [9] |
| FHP01 | Breast cancer preclinical models | Breast Cancer | Potent anti-tumor activity | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DDX3 signaling pathway and a general workflow for evaluating DDX3 inhibitors.
Caption: DDX3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation of DDX3 Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are generalized methodologies based on the cited literature for key experiments.
1. Cell Viability (IC50) Assay
-
Cell Culture: Cancer cell lines (e.g., A549, H1299 for lung cancer; MCF-7, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the DDX3 inhibitor (e.g., RK-33) for a specified period (e.g., 72 hours).
-
Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of viable cells is calculated relative to untreated control cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
2. In Vivo Tumor Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft studies. For orthotopic models, cancer cells are implanted into the corresponding organ (e.g., lung, mammary fat pad).[8]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The DDX3 inhibitor is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. In some studies, this is combined with other treatments like radiation.[8]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored to assess toxicity. For metastasis studies, imaging techniques may be employed.[11]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
3. Apoptosis Assay
-
Cell Treatment: Cancer cells are treated with the DDX3 inhibitor at its IC50 concentration for a defined period.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
Flow Cytometry: The percentage of apoptotic cells is quantified using a flow cytometer.
Conclusion
The preclinical data available for DDX3 inhibitors, particularly RK-33, demonstrate their potential as anticancer agents. RK-33 has shown efficacy in various cancer cell lines and in vivo models, including aggressive and metastatic cancers.[8][11][12] While NZ51 showed promise in vitro, its in vivo efficacy was less pronounced in the models tested.[9] FHP01 has also demonstrated potent anti-tumor activity in breast cancer models.[10] Further preclinical studies, including detailed toxicology and pharmacokinetic analyses, are necessary to advance these compounds toward clinical evaluation. The development of DDX3 inhibitors represents a promising strategy for targeting cancers that are dependent on this RNA helicase for their growth and survival.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. A Computational Approach with Biological Evaluation: Combinatorial Treatment of Curcumin and Exemestane Synergistically Regulates DDX3 Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy | EMBO Molecular Medicine [link.springer.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
A Comparative Analysis of JNJ-42165279 and STING Agonists: Efficacy and Mechanistic Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for two distinct therapeutic agents: JNJ-42165279, a fatty acid amide hydrolase (FAAH) inhibitor, and STING (Stimulator of Interferator of Interferon Genes) agonists. While both modulate signaling pathways, they operate in different biological contexts and are being investigated for disparate therapeutic applications. This comparison aims to provide an objective overview to inform research and development decisions.
Section 1: JNJ-42165279 - A Modulator of the Endocannabinoid System
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of several fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][2][4] By inhibiting FAAH, JNJ-42165279 increases the endogenous levels of these signaling lipids, thereby potentiating their effects on their respective receptors, including cannabinoid receptors.[1][5] This mechanism of action has been primarily explored for its therapeutic potential in neuropsychiatric and pain disorders.[1][2][3][6]
Signaling Pathway of JNJ-42165279 (FAAH Inhibition)
The signaling pathway influenced by JNJ-42165279 is centered on the potentiation of endocannabinoid signaling.
Efficacy Data for JNJ-42165279
The efficacy of JNJ-42165279 has been evaluated in both preclinical and clinical settings.
Table 1: Preclinical and Clinical Efficacy of JNJ-42165279
| Parameter | Species/Study Population | Model/Condition | Key Findings | Reference |
| IC50 | Recombinant | Human FAAH | 70 nM | [3][7] |
| IC50 | Recombinant | Rat FAAH | 313 nM | [7][8] |
| Analgesia | Rat | Spinal Nerve Ligation (Neuropathic Pain) | Dose-dependent reversal of tactile allodynia (ED90 = 22 mg/kg) | [2][8] |
| Anxiolytic Effect | Human (Phase 2) | Social Anxiety Disorder (SAD) | Greater improvement in LSAS total score vs. placebo (not statistically significant); Significantly higher CGI-I responder rate (44.1% vs. 23.6%) | [6] |
| Autism Spectrum Disorder | Human (Phase 2) | Autism Spectrum Disorder (ASD) | No statistically significant reduction in ASD symptoms versus placebo | [9] |
| FAAH Occupancy | Human | Healthy Volunteers | Saturation of brain FAAH occupancy at doses ≥10 mg | [5][10] |
| AEA Levels (Plasma) | Human | Healthy Volunteers | 5.5–10-fold increase in peak concentrations with 10–100 mg single doses | [5] |
| AEA Levels (CSF) | Human | Healthy Volunteers | ~45-fold increase with 10 mg daily for 7 days | [5] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats: This model of neuropathic pain involves the tight ligation of the L5 and L6 spinal nerves in rats. Following surgery, animals develop a hypersensitivity to mechanical stimuli (tactile allodynia) in the paw ipsilateral to the nerve injury. The efficacy of JNJ-42165279 was assessed by measuring the withdrawal threshold of the paw in response to stimulation with von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.[2]
Phase 2 Study in Social Anxiety Disorder (SAD): This was a multicenter, double-blind, placebo-controlled study where subjects with SAD were randomized to receive either JNJ-42165279 (25 mg daily) or a placebo for 12 weeks. The primary endpoint was the change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score. Secondary endpoints included the Clinical Global Impression-Improvement (CGI-I) scale.[6]
Section 2: STING Agonists - Catalysts of the Innate Immune System
STING agonists are a class of molecules designed to activate the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[11][12][13] The activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.[11][14][15] This mechanism has positioned STING agonists as a promising class of agents for cancer immunotherapy, particularly in combination with other treatments like immune checkpoint inhibitors.[16][17][18]
Signaling Pathway of STING Agonists
The activation of the STING pathway by its agonists initiates a cascade of events culminating in an anti-tumor immune response.
Efficacy Data for STING Agonists
The efficacy of various STING agonists is being actively investigated in preclinical models and early-phase clinical trials.
Table 2: Preclinical and Clinical Efficacy of Select STING Agonists
| Agonist | Species/Study Population | Model/Condition | Key Findings | Reference |
| ADU-S100 (MIW815) | Human (Phase 1) | Advanced/Metastatic Tumors | Limited clinical efficacy as a single agent; some partial responses in combination with spartalizumab (anti-PD-1) | [19] |
| MK-1454 | Human (Phase 1) | Advanced Solid Tumors/Lymphomas | In combination with pembrolizumab (anti-PD-1), induced strong immune responses and tumor shrinkage | [16] |
| BMS-986301 | Mouse | CT26 & MC38 Tumor Models | >90% regression in injected and noninjected tumors; complete regression in 80% of tumors in combination with anti-PD-1 | [19] |
| SB 11285 | Mouse | Tumor Models | Significant inhibition of tumor growth; synergistic effect with cyclophosphamide | [19] |
| IMSA101 (GB492) | Mouse | Tumor Models | In combination with CAR-T cell therapy, significantly higher release of pro-inflammatory cytokines and tumor necrosis | [20] |
| MSA-2 | Mouse | MC38 Tumor Model | Oral administration led to IFN-β secretion in tumors, tumor regression, and long-lasting antitumor immunity | [15] |
Experimental Protocols
In Vivo Murine Tumor Models (e.g., CT26, MC38): These studies typically involve the subcutaneous implantation of cancer cells into syngeneic mice. Once tumors are established, STING agonists are administered, often intratumorally or systemically. Efficacy is evaluated by measuring tumor growth over time. In some studies, a dual tumor model is used, where only one tumor is treated to assess systemic anti-tumor immunity by observing the effect on the untreated, distant tumor.[19][21]
Phase 1 Clinical Trials in Oncology: These trials are designed to assess the safety, tolerability, and recommended Phase 2 dose of STING agonists, both as monotherapy and in combination with other agents like immune checkpoint inhibitors. Preliminary efficacy is evaluated based on tumor responses according to criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[16][19][22]
Section 3: Comparative Overview and Future Directions
A direct comparison of the efficacy of JNJ-42165279 and STING agonists is challenging due to their fundamentally different mechanisms of action and therapeutic targets.
Table 3: Comparative Summary
| Feature | JNJ-42165279 | STING Agonists |
| Target Pathway | Endocannabinoid System | cGAS-STING Pathway |
| Mechanism of Action | FAAH Inhibition | STING Activation |
| Primary Therapeutic Area | Neuropsychiatric Disorders, Pain | Oncology |
| Mode of Action | Potentiation of endogenous signaling molecules | Induction of innate and adaptive immunity |
| Key Biomarkers | Increased plasma and CSF levels of AEA, PEA, OEA; FAAH occupancy in the brain | Increased production of Type I IFNs and pro-inflammatory cytokines |
| Clinical Status | Phase 2 trials completed for SAD and ASD | Various agents in Phase 1 and 2 clinical trials |
Experimental Workflow Comparison
The experimental workflows for evaluating these two classes of drugs reflect their distinct therapeutic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 18. mdpi.com [mdpi.com]
- 19. targetedonc.com [targetedonc.com]
- 20. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of JNJ-42165279: A Case of Mistaken Identity in STING Pathway Activation
Initial investigations into the biological activity of JNJ-42165279 have revealed a significant discrepancy with the premise of its role as a direct activator of the Stimulator of Interferator Genes (STING) pathway. Extensive review of the scientific literature indicates that JNJ-42165279 is, in fact, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). At present, there is no direct evidence to support the cross-validation of JNJ-42165279 as a STING activator in different cell lines.
JNJ-42165279 has been characterized as an orally bioavailable inhibitor that covalently binds to the catalytic site of the FAAH enzyme.[1][2] This inhibition prevents the degradation of fatty acid amides (FAAs), such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), leading to their increased concentrations in both plasma and cerebrospinal fluid.[1][3] The primary therapeutic hypothesis for JNJ-42165279 revolves around the potentiation of endocannabinoid signaling, which is implicated in mood, anxiety, and pain regulation.[3][4] Preclinical and clinical studies have focused on its efficacy in models of neuropathic pain and social anxiety disorder.[1][5]
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response.[6][7][8] Activation of STING is a promising strategy for cancer immunotherapy, and various STING agonists are currently under investigation.[6][8] However, the mechanism of action of JNJ-42165279 does not involve direct interaction with or activation of the STING protein or its upstream components.
This report aims to clarify the established mechanism of JNJ-42165279 and highlight the absence of data supporting its role in STING activation. While crosstalk between the endocannabinoid system and immune pathways exists, any potential indirect effects of JNJ-42165279 on STING signaling have not been documented in the reviewed literature.
The Established Mechanism of Action of JNJ-42165279: FAAH Inhibition
JNJ-42165279 functions by irreversibly inhibiting the FAAH enzyme. This leads to an accumulation of endogenous FAAs, which then act on their respective receptors, most notably cannabinoid receptors.
Below is a diagram illustrating the established signaling pathway for JNJ-42165279.
Caption: Mechanism of JNJ-42165279 as a FAAH inhibitor.
The STING Signaling Pathway: A Brief Overview
For clarity and comparison, the canonical STING signaling pathway is depicted below. This pathway is initiated by the presence of cytosolic DNA, which is detected by cyclic GMP-AMP synthase (cGAS).
Caption: The canonical cGAS-STING signaling pathway.
Conclusion and Future Directions
Based on a thorough review of the available scientific literature, JNJ-42165279 is a well-characterized FAAH inhibitor, and there is no evidence to suggest it directly activates the STING pathway. Therefore, a comparison guide on the cross-validation of its STING activation in different cell lines cannot be compiled.
For researchers interested in STING pathway activation, the focus should be on known STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP, and synthetic agonists like diABZI and MSA-2.[6][9] Future research could explore potential indirect immunomodulatory effects of FAAH inhibition, including any downstream influence on innate immune pathways like STING. However, such studies would be exploratory and would not be based on a known direct activation mechanism.
It is recommended that researchers seeking to modulate the STING pathway for therapeutic purposes consult the extensive literature on bona fide STING agonists and their characterization in various cellular and preclinical models.[8][10]
References
- 1. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Activation of the STING pathway enhances immunity and improves survival in a murine myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of STING Signaling Pathway Effectively Blocks Human Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Nonfunctional Alternatively Spliced Isoforms of STING in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Johnson & Johnson's Solid Tumor Immunotherapies: Amivantamab vs. Pasritamig
Misidentification of JNJ-42165279 as a Solid Tumor Immunotherapy
Initial searches for JNJ-42165279 in the context of solid tumor immunotherapy revealed a fundamental misclassification of the drug's therapeutic area and mechanism of action. JNJ-42165279 is, in fact, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) and has been primarily investigated for the treatment of central nervous system disorders, such as anxiety and major depressive disorder.[1][2][3][4][5] Preclinical studies have demonstrated its ability to elevate the levels of anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the brain and periphery.[1][6] Clinical trials have assessed its efficacy in social anxiety disorder and major depressive disorder with anxious distress.[2][4][5] There is no evidence from the conducted research to suggest that JNJ-42165279 has been developed or trialed as an immunotherapy for solid tumors.
In light of this, the following guide will pivot to an objective comparison of two key immunotherapies for solid tumors currently in Johnson & Johnson's pipeline: Amivantamab and Pasritamig . This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.
This guide provides a detailed comparison of two of Johnson & Johnson's leading immunotherapies for solid tumors: amivantamab and pasritamig. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these novel therapeutic agents.
Overview of Amivantamab and Pasritamig
Amivantamab (RYBREVANT®) is a bispecific antibody that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) receptor.[7] It is designed to treat solid tumors that are driven by mutations in these pathways, particularly non-small cell lung cancer (NSCLC).
Pasritamig (JNJ-78278343) is a T-cell engaging bispecific antibody that targets human kallikrein 2 (KLK2) on prostate cancer cells and CD3 on T-cells.[8] This mechanism is designed to redirect the patient's own T-cells to recognize and eliminate prostate cancer cells.
Mechanism of Action
Amivantamab
Amivantamab employs a multi-faceted approach to inhibit tumor growth:
-
Ligand Blocking: It prevents the binding of ligands to both EGFR and MET, thereby inhibiting receptor activation and downstream signaling.[9]
-
Receptor Degradation: It promotes the internalization and degradation of both EGFR and MET, reducing their presence on the cell surface.[9]
-
Immune Cell-Directing Activity: Through its Fc domain, amivantamab can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cellular cytotoxicity (ADCC) against tumor cells.[9][10]
Pasritamig
Pasritamig functions as a T-cell engager:
-
Bispecific Binding: One arm of the antibody binds to KLK2, a protein highly expressed on prostate cancer cells, while the other arm binds to the CD3 receptor on T-cells.[8]
-
T-Cell Activation and Redirection: This dual binding brings T-cells into close proximity with prostate cancer cells, leading to T-cell activation and subsequent killing of the cancer cells.[8]
Comparative Efficacy Data
The following tables summarize the clinical efficacy of amivantamab and pasritamig in key clinical trials.
Table 1: Efficacy of Amivantamab in Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| PAPILLON (Phase 3) [11][12] | 1st-line EGFR Exon 20 insertion-mutated advanced NSCLC | Amivantamab + Chemotherapy | 73% | 11.4 months |
| Chemotherapy alone | 47% | 6.7 months | ||
| CHRYSALIS (Phase 1) [13] | Previously treated EGFR Exon 20 insertion-mutated advanced NSCLC | Amivantamab monotherapy | 37% | - |
| PALOMA-3 (Phase 3) [14][15][16] | EGFR-mutated advanced NSCLC progressed on osimertinib and chemotherapy | Subcutaneous Amivantamab + Lazertinib | 30.1% | 6.1 months |
| Intravenous Amivantamab + Lazertinib | 32.5% | 4.3 months |
Table 2: Efficacy of Pasritamig in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Patient Population | Treatment Arm | PSA50 Response Rate1 | Median Radiographic Progression-Free Survival (rPFS) |
| Phase 1 (NCT04898634) [17][18] | Heavily pretreated mCRPC | Pasritamig (RP2D2) | 42.4% | 6.77 months |
1 PSA50: ≥50% reduction in prostate-specific antigen levels. 2 RP2D: Recommended Phase 2 Dose.
Comparative Safety Data
The following tables summarize the safety profiles of amivantamab and pasritamig.
Table 3: Common Treatment-Related Adverse Events (TRAEs) with Amivantamab
| Adverse Event | PAPILLON (Amivantamab + Chemo)[11] | PALOMA-3 (Subcutaneous Amivantamab)[15][16] | PALOMA-3 (Intravenous Amivantamab)[15][16] |
| Infusion-Related Reactions | - | 13% | 66% |
| Rash | - | - | - |
| Paronychia | - | - | - |
| Venous Thromboembolism | - | 9% | 14% |
Note: Specific percentages for all AEs in the PAPILLON trial were not available in the provided search results.
Table 4: Common Treatment-Related Adverse Events (TRAEs) with Pasritamig (Phase 1, RP2D Safety Population) [17][18]
| Adverse Event | Grade 1/2 | Grade ≥3 |
| Infusion-Related Reactions | 22.2% | 0% |
| Fatigue | 15.6% | - |
| Cytokine Release Syndrome (CRS) | 8.9% | 0% |
Experimental Protocols
Amivantamab: PAPILLON (Phase 3) Trial (NCT04538664)[19]
-
Study Design: A randomized, open-label Phase 3 study.
-
Patient Population: 308 newly diagnosed patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.
-
Treatment Arms:
-
Arm 1: Amivantamab in combination with carboplatin and pemetrexed.
-
Arm 2: Carboplatin and pemetrexed alone.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).
-
Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DOR), time to subsequent therapy, and Overall Survival (OS).
Pasritamig: Phase 1 Trial (NCT04898634)[8][17][18][20]
-
Study Design: A first-in-human, open-label, dose-escalation and dose-expansion Phase 1 study.
-
Patient Population: 174 patients with metastatic castration-resistant prostate cancer (mCRPC) who had received a median of 4 prior therapies.
-
Treatment: Pasritamig administered via subcutaneous or intravenous routes at various doses and schedules. The recommended Phase 2 dose (RP2D) was determined to be a step-up dosing of 3.5 mg on day 1 and 18 mg on day 8, followed by 300 mg intravenously every 6 weeks.
-
Primary Objectives: To determine the safety and the RP2D of pasritamig.
-
Secondary Objectives: Preliminary assessment of antitumor activity.
Conclusion
Amivantamab and pasritamig represent significant advancements in Johnson & Johnson's solid tumor immunotherapy pipeline, each with a distinct mechanism of action and target patient population. Amivantamab has demonstrated substantial efficacy in EGFR-mutated NSCLC, offering a new standard of care for patients with exon 20 insertion mutations.[11] Pasritamig shows promise in heavily pretreated mCRPC, a setting with high unmet medical need, with a favorable safety profile.[17][18] Continued clinical development and further data from ongoing and planned trials will be crucial in fully defining the therapeutic roles of these innovative immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. Johnson & Johnson unveils first-in-human results for pasritamig, showing early anti-tumor activity in prostate cancer [jnj.com]
- 9. researchgate.net [researchgate.net]
- 10. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 11. vjoncology.com [vjoncology.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ilcn.org [ilcn.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Subcutaneous Versus Intravenous Amivantamab, Both in Combination With Lazertinib, in Refractory Epidermal Growth Factor Receptor-Mutated Non-Small Cell Lung Cancer: Primary Results From the Phase III PALOMA-3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
The Untapped Potential of JNJ-42165279 in Oncology: A Comparative Look at FAAH Inhibitors
While JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), has been primarily evaluated in clinical trials for neurological disorders such as anxiety and depression, a growing body of preclinical evidence suggests that the inhibition of FAAH could represent a novel therapeutic avenue in oncology.[1][2][3][4] This guide provides a comparative overview of the anti-tumor effects observed with other FAAH inhibitors, offering a lens through which the potential reproducibility of such effects with JNJ-42165279 can be considered by researchers, scientists, and drug development professionals.
Currently, there is a notable absence of direct studies investigating the anti-tumor properties of JNJ-42165279. However, research on other FAAH inhibitors, such as URB597 and arachidonoyl serotonin (AA-5HT), has demonstrated significant anti-invasive and anti-metastatic effects in preclinical cancer models.[5][6] These findings suggest a class-wide potential for FAAH inhibitors in cancer therapy that warrants further investigation for compounds like JNJ-42165279.
Comparative Anti-Tumor Activity of FAAH Inhibitors
The anti-cancer effects of FAAH inhibitors are primarily attributed to the increased levels of endogenous cannabinoids, such as anandamide (AEA), which can modulate various signaling pathways involved in tumor progression.[7] Preclinical studies have shown that FAAH inhibitors can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer types, including lung, breast, and skin cancers.[7][8][9][10]
Below is a summary of the quantitative data from key preclinical studies on FAAH inhibitors other than JNJ-42165279.
Table 1: In Vivo Anti-Metastatic Effects of FAAH Inhibitors in a Murine Lung Cancer Model
| Compound | Dose | Dosing Schedule | Cancer Cell Line | Reduction in Metastatic Nodules (%) | Reference |
| AA-5HT | 15 mg/kg | Every 72 hours for 4 weeks | A549 (Lung Carcinoma) | 67 | [6] |
| URB597 | 5 mg/kg | Every 72 hours for 4 weeks | A549 (Lung Carcinoma) | 62 | [6] |
Table 2: In Vitro Anti-Invasive Effects of FAAH Inhibitors
| Compound | Concentration | Cancer Cell Line | Inhibition of Invasion (%) | Reference |
| AA-5HT | 10 µM | A549 (Lung Carcinoma) | ~50 | [11] |
| URB597 | 10 µM | A549 (Lung Carcinoma) | ~60 | [11] |
Table 3: Effects of FAAH Inhibitor URB597 on Breast Cancer Cell Viability
| Treatment | Concentration | Cell Line | Decrease in Cell Viability (%) | Reference |
| URB597 + AEA | 50 µM + 50 µM | Not Specified | 30 | [9] |
| URB597 + PEA | 50 µM + 30 µM | MCF7, MDA-MB-231, T47D | Significant (p<0.05) | [10] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of FAAH inhibitors are mediated through the modulation of specific signaling pathways. Inhibition of FAAH leads to an accumulation of anandamide, which can then act on cannabinoid receptors (CB1 and CB2) and other targets to influence downstream signaling cascades.
A typical experimental workflow to assess the anti-tumor effects of a FAAH inhibitor involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are generalized protocols for key experiments used to evaluate the anti-tumor effects of FAAH inhibitors, based on methodologies reported in the literature.[5][6][9]
In Vitro Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Culture cancer cells (e.g., A549 human lung carcinoma cells) in appropriate medium.
-
Chamber Preparation: Use Boyden chambers with an 8 µm pore size polycarbonate membrane. Coat the upper side of the membrane with Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Harvest cultured cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber.
-
Treatment: Add the FAAH inhibitor (e.g., URB597) at various concentrations to both the upper and lower chambers. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the chambers for a specified period (e.g., 24-72 hours) to allow for cell invasion.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope. The percentage of invasion inhibition is calculated relative to a vehicle-treated control.[5][6]
In Vivo Metastasis Assay (Murine Model)
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Cell Injection: Inject a suspension of cancer cells (e.g., A549) intravenously into the tail vein of the mice to induce experimental metastasis.
-
Drug Administration: Administer the FAAH inhibitor (e.g., AA-5HT or URB597) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) according to a predetermined dosing schedule.[5][6]
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint Analysis: After a defined period (e.g., 4 weeks), euthanize the mice and harvest the lungs.
-
Metastasis Quantification: Count the number of metastatic nodules on the lung surface. Tissues can also be processed for histological analysis to confirm the presence of metastatic lesions.[5][6]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the FAAH inhibitor and/or other compounds (e.g., anandamide).
-
Incubation: Incubate the plates for a designated time (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[9]
Conclusion
The existing preclinical data on FAAH inhibitors like URB597 and AA-5HT provide a compelling rationale for investigating the anti-tumor effects of JNJ-42165279. The demonstrated anti-invasive and anti-metastatic properties, coupled with a plausible mechanism of action involving the endocannabinoid system, highlight a potential new application for this class of compounds. To establish the reproducibility of these anti-tumor effects for JNJ-42165279, direct experimental evaluation using the standardized protocols outlined above is essential. Such studies would be crucial in determining whether JNJ-42165279 holds similar promise as a novel therapeutic agent in the field of oncology.
References
- 1. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors [mdpi.com]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Immune Activation: A Guide to STING Pathway Agonists and the Distinct Role of JNJ-42165279
An Important Clarification on JNJ-42165279
Initial interest in a head-to-head comparison between JNJ-42165279 and other STING (Stimulator of Interferon Genes) pathway activators stems from a misunderstanding of its mechanism of action. It is crucial for researchers, scientists, and drug development professionals to note that JNJ-42165279 is not a STING pathway activator . Instead, it is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] The primary function of FAAH is to degrade fatty acid amides, including the endocannabinoid anandamide.[1][2] By inhibiting FAAH, JNJ-42165279 increases the levels of anandamide and other related lipids, which then act on cannabinoid receptors and other targets.[1][2] This mechanism is being explored for therapeutic potential in anxiety disorders, major depressive disorder, and neuropathic pain.[1][3]
Preclinical data demonstrates its activity as a FAAH inhibitor, with an IC50 of 70 nM for human FAAH.[3] In rodent models of neuropathic pain, JNJ-42165279 has shown dose-dependent efficacy.[1]
Due to this fundamental difference in its biological target and pathway, a direct head-to-head comparison with STING pathway activators is not scientifically valid. This guide will, therefore, first provide a brief overview of JNJ-42165279's established mechanism and then offer a comprehensive comparison of genuine STING pathway activators to serve the underlying interest in this important immunotherapeutic target.
A Comparative Guide to STING Pathway Activators
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates a potent immune response, primarily through the production of type I interferons (IFN-β).[4][5][6] Activation of STING in the tumor microenvironment can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing. This has led to the development of various STING agonists as cancer immunotherapies.
These agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides.
Data Presentation: Performance of STING Activators
The following tables summarize key preclinical and clinical data for several prominent STING pathway activators.
Table 1: In Vitro Activity of STING Activators
| Activator | Class | Cell Line(s) | Potency (IC50/EC50) | Key In Vitro Findings |
| ADU-S100 (MIW815) | CDN | Murine and Human PBMCs | Not specified | Activates all known human STING variants; induces IFN-β production.[7][8] |
| MK-1454 (ulevostinag) | CDN | Not specified | Not specified | Synthetic CDN.[7] |
| E7766 | Macrocycle-bridged CDN | Human PBMCs | 0.15-0.79 µM | Potent and consistent activity across seven human STING genotypes.[9][10][11] |
| diABZI | Non-CDN | THP-1, primary human ALI tissues | ~20-60 nM (ALI tissues) | Induces robust innate immune responses, including IFN-β and other cytokines.[12] |
Table 2: In Vivo Antitumor Efficacy of STING Activators
| Activator | Tumor Model(s) | Dosing Regimen | Key In Vivo Efficacy Results |
| ADU-S100 (MIW815) | CT26 (colon), B16 (melanoma), 4T1 (breast) | Intratumoral injection | Induces tumor-specific CD8+ T cells, leading to tumor regression and systemic immunity.[7][8] In a CT-26 model, 40 µg resulted in significant tumor regression.[13] |
| MK-1454 (ulevostinag) | Advanced solid tumors, lymphomas | Intratumoral injection | Monotherapy showed no complete or partial responses.[14][15] |
| E7766 | CT26 (colon) | Single intratumoral injection | 90% cure rate in mice with dual liver and subcutaneous tumors; induced immune memory.[9] |
| diABZI | Colorectal cancer mouse model | Not specified | Significantly inhibits tumor growth.[16] |
Table 3: Clinical Trial Data for STING Activators
| Activator | Trial Phase | Cancer Type(s) | Key Clinical Findings |
| ADU-S100 (MIW815) | Phase I/II | Advanced/metastatic solid tumors and lymphomas | Trials discontinued due to lack of substantial antitumor activity.[7] |
| MK-1454 (ulevostinag) | Phase I | Advanced solid tumors and lymphomas | Monotherapy: 0% response rate. Combination with pembrolizumab: 24% partial response rate.[14][15][17] |
| E7766 | Phase I/Ib | Advanced solid tumors and lymphomas | Currently under evaluation.[7][18] |
| diABZI | Preclinical | N/A | Not yet in clinical trials. |
Signaling Pathways and Experimental Workflows
The STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway. Cytosolic DNA, from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING on the endoplasmic reticulum, leading to its activation, translocation, and the subsequent phosphorylation of TBK1 and IRF3, ultimately driving the transcription of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow: Evaluating STING Agonist Activity
The following diagram outlines a typical experimental workflow for characterizing a novel STING agonist.
Caption: Experimental workflow for STING agonist evaluation.
Experimental Protocols
Western Blot for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING pathway as a direct measure of its activation.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the STING agonist for a specified time (e.g., 3-6 hours). Include a vehicle-only control.
b. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and total STING, TBK1, IRF3, as well as a loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for IFN-β Secretion
This protocol quantifies the amount of IFN-β secreted into the cell culture medium, a key downstream effector of STING activation.
a. Cell Culture and Supernatant Collection:
-
Seed cells (e.g., THP-1, PBMCs) in a 96-well plate.[19]
-
Treat the cells with a range of concentrations of the STING agonist for 24 hours.[19]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet.[19]
b. ELISA Procedure (following manufacturer's instructions):
-
Add 100 µL of standards and collected supernatants to the appropriate wells of the pre-coated ELISA plate.[19]
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).[19]
-
Wash the plate multiple times with the provided wash buffer.[19]
-
Add the detection antibody and incubate as directed.[19]
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.[19]
In Vivo Tumor Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the antitumor efficacy of a STING agonist in a syngeneic mouse model.
a. Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., BALB/c).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
b. Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist via intratumoral injection at the desired dose and schedule (e.g., three times every three days).[20] The control group should receive a vehicle injection.
c. Efficacy Assessment:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint, at which point all animals are euthanized. Survival can be plotted on a Kaplan-Meier curve.
d. Immunological Analysis (optional):
-
At the end of the study, or at specified time points, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, NK cells, dendritic cells).
-
Splenocytes can also be isolated to assess for systemic and tumor-specific immune responses (e.g., by ELISpot or intracellular cytokine staining).
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. targetedonc.com [targetedonc.com]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. merck.com [merck.com]
- 16. invivogen.com [invivogen.com]
- 17. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Unraveling the Immune Puzzle: A Comparative Guide to JNJ-42165279 and the Role of DDX3 in Immunity
A critical analysis for researchers, scientists, and drug development professionals.
This guide addresses the proposition of validating the role of the DEAD-box helicase 3 (DDX3) in immunity mediated by JNJ-42165279. It is imperative to begin with a crucial clarification: current scientific literature establishes JNJ-42165279 as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Its mechanism of action is centered on the enhancement of the endocannabinoid system.[1][4] There is no direct scientific evidence to date that links the immunological effects of JNJ-42165279 to the functions of DDX3.
Therefore, this guide will first delineate the distinct and established roles of both JNJ-42165279 and DDX3 in immunology. Subsequently, it will present a hypothetical framework for investigating a potential, yet unproven, indirect crosstalk between the pathways they influence. This framework is designed to fulfill the prompt's requirements for a comparative guide, including experimental protocols and data visualization, while maintaining scientific accuracy.
Section 1: JNJ-42165279 - A Modulator of the Endocannabinoid System
JNJ-42165279 is a well-characterized inhibitor of FAAH, a key enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[1][4] By inhibiting FAAH, JNJ-42165279 elevates the levels of endogenous cannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other pathways.[1][5]
Mechanism of Action of JNJ-42165279:
The primary mechanism of JNJ-42165279 involves the covalent but slowly reversible inhibition of the FAAH enzyme.[2][3] This leads to a sustained increase in the concentrations of fatty acid amides, including anandamide. The endocannabinoid system is a crucial regulator of numerous physiological processes, including immune responses.[5][6][7]
JNJ-42165279 and its Immunomodulatory Effects:
The immunomodulatory effects of FAAH inhibition are an area of active research.[8][9] By increasing anandamide levels, JNJ-42165279 may influence immune cell function, cytokine production, and inflammatory pathways.[10][11] The endocannabinoid system is known to have a complex and often context-dependent role in immunity, with reports of both pro- and anti-inflammatory effects.[5][12][13]
Section 2: DDX3 - A Key Player in Innate Immunity
DDX3 is a DEAD-box RNA helicase that plays a critical role in the innate immune response to viral infections.[14][15][16] It is involved in sensing viral RNA and in the signaling cascades that lead to the production of type I interferons (IFNs), which are essential for antiviral defense.[14][17][18][19]
Role of DDX3 in Antiviral Signaling:
DDX3 functions as a component of the RIG-I-like receptor (RLR) signaling pathway.[14][18][20] Upon recognition of viral RNA in the cytoplasm, RLRs initiate a signaling cascade that involves the mitochondrial antiviral-signaling protein (MAVS). DDX3 can interact with MAVS and other downstream signaling molecules, such as TBK1 and IKKε, to facilitate the phosphorylation and activation of the transcription factor IRF3.[14][16][19] Activated IRF3 then translocates to the nucleus to induce the expression of type I IFNs.[19] DDX3 can also regulate the translation of immune-related mRNAs, such as PACT, which is an activator of RIG-I.[15][18][21]
Section 3: Hypothetical Framework for Investigating a Crosstalk
While there is no direct evidence linking JNJ-42165279 to DDX3, it is theoretically possible that the modulation of the endocannabinoid system by JNJ-42165279 could indirectly influence DDX3-mediated innate immune responses. This section outlines a hypothetical experimental approach to investigate this potential crosstalk.
Experimental Rationale:
The endocannabinoid system is known to modulate inflammatory responses, and inflammation can, in turn, impact innate immune signaling. Therefore, one could hypothesize that the anti-inflammatory effects of JNJ-42165279 might indirectly affect the cellular environment in a way that influences the efficiency or magnitude of DDX3-dependent antiviral responses.
Key Experiments to Validate the Hypothetical Role of DDX3 in JNJ-42165279-Mediated Immunity:
Experiment 1: In Vitro Analysis of DDX3-Dependent Signaling in the Presence of JNJ-42165279
-
Objective: To determine if pre-treatment with JNJ-42165279 alters the DDX3-dependent type I IFN response to viral mimics.
-
Cell Lines: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cells are pre-treated with a range of concentrations of JNJ-42165279 or a vehicle control for 24 hours.
-
Cells are then stimulated with a RIG-I ligand, such as 5'ppp-dsRNA, or infected with a virus known to activate the DDX3 pathway (e.g., Sendai virus).
-
The following readouts are measured:
-
Phosphorylation of IRF3 and TBK1 (Western Blot).
-
IFN-β mRNA expression (RT-qPCR).
-
IFN-β protein secretion (ELISA).
-
-
-
Control: A parallel experiment is conducted using cells with DDX3 knockdown (e.g., via siRNA) to confirm the DDX3-dependency of the observed responses.
Experiment 2: Co-immunoprecipitation to Assess DDX3 Interactions
-
Objective: To investigate if JNJ-42165279 treatment affects the interaction of DDX3 with key signaling partners in the RLR pathway.
-
Methodology:
-
Cells are treated as in Experiment 1.
-
Following stimulation, cell lysates are prepared.
-
Immunoprecipitation is performed using an anti-DDX3 antibody.
-
The immunoprecipitates are analyzed by Western Blot for the presence of MAVS, TBK1, and IKKε.
-
Experiment 3: In Vivo Murine Model of Viral Infection
-
Objective: To assess the in vivo impact of JNJ-42165279 on a DDX3-dependent antiviral response.
-
Animal Model: Wild-type and DDX3-conditional knockout mice.
-
Methodology:
-
Mice are treated with JNJ-42165279 or vehicle.
-
Mice are then infected with a virus that elicits a strong DDX3-dependent immune response (e.g., Influenza A virus).
-
The following are assessed:
-
Viral titer in the lungs.
-
Type I IFN levels in bronchoalveolar lavage fluid and serum.
-
Inflammatory cell infiltration in the lungs (histology and flow cytometry).
-
Survival and morbidity.
-
-
Data Presentation:
Table 1: Hypothetical In Vitro Effects of JNJ-42165279 on DDX3-Mediated IFN-β Production
| Treatment Group | IRF3 Phosphorylation (Fold Change vs. Control) | IFN-β mRNA Expression (Fold Change vs. Control) | IFN-β Secretion (pg/mL) |
| Vehicle + No Stim | 1.0 | 1.0 | < 10 |
| Vehicle + Stimulant | 15.2 ± 2.1 | 125.6 ± 15.3 | 850.4 ± 92.1 |
| JNJ-42165279 (1 µM) + Stimulant | 12.8 ± 1.8 | 102.3 ± 12.1 | 710.2 ± 85.6 |
| JNJ-42165279 (10 µM) + Stimulant | 8.5 ± 1.1 | 65.4 ± 8.9 | 450.7 ± 55.3 |
| DDX3 siRNA + Stimulant | 2.1 ± 0.5 | 10.3 ± 2.5 | 50.1 ± 12.8 |
Table 2: Hypothetical In Vivo Effects of JNJ-42165279 on Viral Titer in a Murine Model
| Genotype | Treatment | Lung Viral Titer (PFU/g tissue) | Serum IFN-β (pg/mL) |
| Wild-Type | Vehicle | 5.6 x 10^5 ± 1.2 x 10^5 | 1250 ± 210 |
| Wild-Type | JNJ-42165279 | 8.9 x 10^5 ± 2.1 x 10^5 | 980 ± 150 |
| DDX3 cKO | Vehicle | 2.3 x 10^7 ± 0.8 x 10^7 | 150 ± 35 |
| DDX3 cKO | JNJ-42165279 | 2.5 x 10^7 ± 0.9 x 10^7 | 145 ± 30 |
Section 4: Visualizing the Pathways and Experimental Logic
Signaling Pathways
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between endocannabinoid and immune systems: a potential dysregulation in depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signalling in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The Immune Modulatory Role of Endocannabinoid Anandamide to Suppress I" by Muthanna Ali Sultan [scholarcommons.sc.edu]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | A Dual Role of DDX3X in dsRNA-Derived Innate Immune Signaling [frontiersin.org]
- 15. DDX3 functions in antiviral innate immunity through translational control of PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Helicase DDX3: A Double-Edged Sword for Viral Replication and Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]
- 20. DEAD/H BOX 3 (DDX3) helicase binds the RIG-I adaptor IPS-1 to up-regulate IFN-beta-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
JNJ-42165279 and Cancer Therapy: A Look at the Untapped Potential of FAAH Inhibition in Oncology
While the potent and selective fatty acid amide hydrolase (FAAH) inhibitor JNJ-42165279 is currently under investigation for neuropsychiatric conditions like anxiety and depressive disorders, a comparative analysis of its direct impact on different tumor types is not feasible as the compound has not been evaluated in clinical or preclinical cancer studies.[1][2] However, the therapeutic target of JNJ-42165279, the FAAH enzyme, is increasingly implicated in the pathology of various cancers, suggesting a promising, yet unexplored, avenue for cancer treatment. This guide will objectively compare the role and preclinical validation of FAAH as a target in different tumor types, providing a foundation for future research in this area.
Fatty acid amide hydrolase is a key enzyme in the endocannabinoid system, responsible for the degradation of several bioactive lipids, most notably anandamide (AEA).[3] By inhibiting FAAH, JNJ-42165279 leads to an increase in the levels of these lipids, which can exert various physiological effects.[4][5][6] While its current clinical development is focused on the central nervous system, a growing body of preclinical evidence highlights the potential of FAAH inhibitors as anti-cancer agents.[3]
The Role of FAAH in Different Tumor Types: A Comparative Overview
Preclinical studies have demonstrated that the expression and activity of FAAH can vary significantly across different cancer types, influencing tumor progression, invasion, and metastasis. The following table summarizes the key findings on the role of FAAH in various malignancies.
| Tumor Type | Role of FAAH | Preclinical Evidence of FAAH Inhibition | Reference |
| Lung Cancer | Promotes invasion and metastasis. | FAAH inhibitors (Arachidonoyl Serotonin, URB597) demonstrated anti-invasive and antimetastatic effects in A549 lung cancer cells and in a mouse model. These effects were associated with an upregulation of TIMP-1, an inhibitor of matrix metalloproteinases. | [7][8] |
| Prostate Cancer | Regulates cancer cell invasion. Higher FAAH expression is observed in prostate adenocarcinoma compared to normal tissue. Overexpression of FAAH in PC-3 cells increased invasion, while its knockdown in LNCaP cells reduced invasion. | The FAAH inhibitor CAY10401 decreased the invasion of LNCaP prostate cancer cells. | [9] |
| Breast Cancer | High FAAH expression is observed in various breast cancer cell lines. FAAH inhibition is predicted to increase cancer cell death. | In a murine model, in vivo FAAH inhibition reduced breast cancer growth. The combination of FAAH inhibitors and endocannabinoids was most effective in inducing apoptosis in breast cancer cells in vitro. | [10] |
| Endometrial Carcinoma | Lower FAAH transcript and protein expression is associated with more advanced disease. This suggests a protective role for FAAH, with its loss contributing to tumor progression. | No direct studies on FAAH inhibitors were found in the search results for this specific cancer type. However, the observed downregulation of FAAH in advanced stages suggests that restoring endocannabinoid signaling could be a therapeutic strategy. | [11] |
| Ovarian, Colorectal Cancers | The role of FAAH is being investigated, with inhibitors showing potential therapeutic effects. | FAAH inhibitors have shown potential effects in ovarian and colorectal cancers in preclinical studies. | [3] |
Signaling Pathways and Experimental Approaches
To understand the potential mechanism of action of FAAH inhibitors in cancer, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to investigate them.
The diagram above illustrates the central role of FAAH in regulating anandamide levels. By inhibiting FAAH, compounds like JNJ-42165279 can increase anandamide's availability to activate cannabinoid receptors (CB1/CB2), potentially leading to anti-tumorigenic effects. Conversely, FAAH-mediated degradation of anandamide produces arachidonic acid, which can be metabolized into pro-tumorigenic signaling molecules.
Experimental Workflow for Assessing FAAH Inhibitors in Cancer
The preclinical evaluation of FAAH inhibitors in oncology typically follows a structured workflow to assess their efficacy and mechanism of action.
This workflow begins with screening various cancer cell lines to identify those sensitive to FAAH inhibition. Subsequent in vitro assays quantify the impact on key cancer cell behaviors. Mechanistic studies then elucidate the molecular pathways involved. Finally, in vivo animal models are used to assess anti-tumor efficacy and potential toxicity before any consideration for clinical translation.
Conclusion and Future Directions
While JNJ-42165279 is not currently being investigated as a cancer therapeutic, the preclinical evidence for its target, FAAH, is compelling. The differential expression of FAAH across various tumors and the anti-cancer effects demonstrated by other FAAH inhibitors in preclinical models suggest that this could be a valuable therapeutic strategy. Future research should focus on:
-
Evaluating JNJ-42165279 in various cancer models: Given its potency and selectivity, JNJ-42165279 could serve as a valuable tool to further probe the role of FAAH in oncology.
-
Identifying predictive biomarkers: Understanding which tumors are most likely to respond to FAAH inhibition will be crucial for patient stratification in potential future clinical trials.
-
Exploring combination therapies: FAAH inhibitors could be combined with standard-of-care chemotherapies or immunotherapies to enhance their efficacy.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. EXPRESSION AND FUNCTION OF FATTY ACID AMIDE HYDROLASE IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Expression and Function of the Endocannabinoid Modulating Enzymes Fatty Acid Amide Hydrolase and N-Acylphosphatidylethanolamine-Specific Phospholipase D in Endometrial Carcinoma [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling JNJ-40255293
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the adenosine A2A/A1 antagonist, JNJ-40255293. As this compound is intended for research use only and not for human or veterinary applications, all handling must be conducted with appropriate caution in a laboratory setting.[1] The following procedures are based on standard laboratory safety protocols for handling solid chemical compounds of unknown toxicity, in the absence of a specific Material Safety Data Sheet (MSDS).
Physicochemical and Storage Information
Proper storage is crucial to maintain the integrity of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Value |
| Chemical Formula | C23H22N4O3[1] |
| Molecular Weight | 402.45 g/mol [1] |
| Appearance | Solid powder[1] |
| CAS Number | 1147271-25-7[1] |
| Short-Term Storage (Solid) | 0 - 4°C (days to weeks)[1] |
| Long-Term Storage (Solid) | -20°C (months to years)[1] |
| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months[2] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[1] |
Personal Protective Equipment (PPE)
Given that this compound is a solid, powdered substance, the primary routes of exposure are inhalation of dust particles and skin contact.[3] Therefore, a comprehensive PPE strategy is mandatory to minimize risk.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound or its containers.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against airborne particles.
-
Lab Coat: A full-sleeved lab coat should be worn to prevent skin contact.
-
Respiratory Protection: For handling larger quantities or when there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood or a Class II Biosafety Cabinet.[3]
Operational Plans: Handling and Spill Response
All manipulations of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.
In the event of a spill, a clear and immediate response is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for managing a spill of solid this compound.
Caption: Workflow for handling a solid chemical spill.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
